2-Acetoxy-3'-methylbenzophenone
Description
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Structure
2D Structure
Properties
IUPAC Name |
[2-(3-methylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-6-5-7-13(10-11)16(18)14-8-3-4-9-15(14)19-12(2)17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIUFPWSMFPDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641554 | |
| Record name | 2-(3-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-89-2 | |
| Record name | [2-(Acetyloxy)phenyl](3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 2-Acetoxy-3'-methylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Acetoxy-3'-methylbenzophenone. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of known properties of structurally related molecules and predicted data based on established chemical principles. This guide offers a proposed synthesis pathway, predicted spectroscopic data (1H NMR, 13C NMR, IR, and Mass Spectrometry), and a hypothetical signaling pathway for further investigation. This information is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a derivative of benzophenone, a class of compounds with a wide range of applications in organic synthesis, photochemistry, and medicinal chemistry. The introduction of an acetoxy group at the 2-position and a methyl group at the 3'-position of the benzophenone core is expected to modulate its physicochemical and biological properties. This document aims to provide a detailed structural elucidation to facilitate future research and development efforts involving this molecule.
Chemical and Physical Properties
Basic chemical properties for this compound have been reported by chemical suppliers.
| Property | Value | Reference |
| CAS Number | 890098-89-2 | [CymitQuimica] |
| Molecular Formula | C16H14O3 | [CymitQuimica] |
| Molecular Weight | 254.28 g/mol | [CymitQuimica] |
| IUPAC Name | [2-(3-methylbenzoyl)phenyl] acetate | |
| Synonyms | This compound; Methanone, --INVALID-LINK--- | |
| Class | Ester, Ketone | [CymitQuimica] |
Proposed Synthesis
A plausible synthetic route for this compound involves a two-step process starting from 2-hydroxy-3'-methylbenzophenone. The first step is a Friedel-Crafts acylation, followed by an acetylation reaction.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Hydroxy-3'-methylbenzophenone (via Friedel-Crafts Acylation)
This procedure is adapted from the known synthesis of similar hydroxybenzophenones.[1][2]
-
To a stirred solution of 2-methoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride (AlCl3) (1.2 equivalents) portion-wise at 0 °C.
-
Slowly add 3-methylbenzoyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-3'-methylbenzophenone.
Step 2: Acetylation of 2-Hydroxy-3'-methylbenzophenone
-
Dissolve 2-hydroxy-3'-methylbenzophenone (1 equivalent) in a mixture of acetic anhydride (2 equivalents) and pyridine (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 2-hydroxy-3-methylbenzophenone[3], 3-methylbenzophenone[4][5], and general principles of spectroscopy.
1H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.2 | m | 8H | Aromatic protons |
| ~2.4 | s | 3H | -CH3 (on benzoyl ring) |
| ~2.2 | s | 3H | -COCH3 (acetoxy group) |
13C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O (ketone) |
| ~169 | C=O (ester) |
| ~150 - 120 | Aromatic carbons |
| ~21 | -CH3 (on benzoyl ring) |
| ~20 | -CH3 (acetoxy group) |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm-1) | Functional Group |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1770 | C=O stretch (ester) |
| ~1670 | C=O stretch (ketone) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1200 | C-O stretch (ester) |
Mass Spectrometry
| m/z | Assignment |
| 254 | [M]+ |
| 212 | [M - C2H2O]+ |
| 119 | [C7H7CO]+ |
| 91 | [C7H7]+ |
Hypothetical Biological Activity and Signaling Pathway
Benzophenone derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural features of this compound suggest it could be a candidate for investigation in various biological assays.
Disclaimer: The following signaling pathway is purely hypothetical and intended to provide a conceptual framework for potential future research. There is currently no experimental evidence to support the involvement of this compound in this or any other biological pathway.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical G-protein coupled receptor signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the structural aspects of this compound. While direct experimental data remains scarce, the proposed synthesis and predicted spectroscopic data offer a solid starting point for researchers. The hypothetical biological pathway is intended to stimulate further investigation into the potential therapeutic applications of this and related compounds. As more experimental data becomes available, this guide will be updated to reflect the most current understanding of this molecule.
References
- 1. 2-hydroxy-3-methylbenzophenone | 4072-08-6 [chemicalbook.com]
- 2. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]
- 3. 2-Hydroxy-3-methylbenzophenone | C14H12O2 | CID 77688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylbenzophenone | C14H12O | CID 69511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylbenzophenone(643-65-2) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetoxy-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Acetoxy-3'-methylbenzophenone, a benzophenone derivative of interest in chemical and pharmaceutical research. This document collates available data on its structural and physical characteristics and outlines a probable synthetic pathway.
Core Physicochemical Properties
This compound, with the CAS Number 890098-89-2, is an aromatic ketone.[1] Its fundamental properties are summarized in the table below. While some data is available from chemical suppliers, experimentally verified values for properties such as melting point and solubility are not widely reported in scientific literature.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| Boiling Point | 417°C at 760 mmHg | [3] |
| Density | 1.148 g/cm³ | [3] |
| Flash Point | 185.9°C | [3] |
| Melting Point | Not available | |
| Solubility | Not available in common solvents |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on its structure, the most probable synthetic route is a Friedel-Crafts acylation reaction. This would involve the reaction of toluene with 2-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The diagram below illustrates the proposed synthetic pathway for this compound.
Caption: Proposed Friedel-Crafts acylation synthesis of this compound.
General Experimental Protocol for Friedel-Crafts Acylation
While a specific protocol for this compound is unavailable, a general procedure for the Friedel-Crafts acylation of an aromatic compound is as follows:
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), the Lewis acid catalyst (e.g., anhydrous aluminum chloride) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene) are added under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion: The acylating agent (2-acetoxybenzoyl chloride) is dissolved in the same dry, inert solvent and added dropwise to the stirred suspension of the Lewis acid at a low temperature (typically 0-5 °C) to control the exothermic reaction.
-
Acylation: The aromatic substrate (toluene) is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at a specific temperature for a set period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
Characterization
Due to the lack of specific experimental data, the following are expected spectral characteristics based on the structure of this compound:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, a singlet for the methyl group on the toluene ring, and a singlet for the methyl protons of the acetate group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, the methyl carbon of the toluene moiety, and the methyl and carbonyl carbons of the acetate group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the ester carbonyl group (around 1760-1770 cm⁻¹) and the ketone carbonyl group (around 1660-1670 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.28). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage around the carbonyl bridge.
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathways of this compound. However, the benzophenone scaffold is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. Further research is required to determine if this compound possesses any significant biological effects.
The diagram below illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. While basic properties have been identified, there is a notable absence of experimentally verified data, particularly concerning its melting point, solubility, and specific biological activities. The proposed synthesis via Friedel-Crafts acylation provides a viable route for its preparation, enabling further investigation into its properties and potential applications in drug discovery and materials science. Researchers are encouraged to perform detailed experimental characterization to fill the existing knowledge gaps.
References
Synthesis Pathway for 2-Acetoxy-3'-methylbenzophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis pathway for 2-Acetoxy-3'-methylbenzophenone, a valuable building block in medicinal chemistry and materials science. The described methodology is broken down into a three-step process, commencing with the formation of a key acyl chloride intermediate, followed by a Friedel-Crafts acylation, and culminating in an acetylation reaction. This guide includes detailed experimental protocols, a summary of quantitative data, and logical diagrams to facilitate a thorough understanding of the synthesis process.
I. Synthesis Overview
The synthesis of this compound is most effectively achieved through a three-step sequence. The pathway begins with the conversion of 2-hydroxy-3-methylbenzoic acid to its corresponding acyl chloride. This activated intermediate then undergoes a Friedel-Crafts acylation with toluene to yield 2-hydroxy-3'-methylbenzophenone. The final step involves the acetylation of the hydroxyl group to produce the target molecule.
Caption: Overall synthesis pathway for this compound.
II. Physicochemical Data of Key Compounds
The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| 2-Hydroxy-3-methylbenzoic Acid | C₈H₈O₃ | 152.15 | 83-40-9 | Solid |
| 2-Hydroxy-3-methylbenzoyl Chloride | C₈H₇ClO₂ | 170.59 | 50299-43-9 | Liquid/Solid |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Liquid |
| 2-Hydroxy-3'-methylbenzophenone | C₁₄H₁₂O₂ | 212.24 | 1641-17-4 | Solid |
| This compound | C₁₆H₁₄O₃ | 254.28 | 890098-89-2 | Not Specified |
III. Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-3-methylbenzoyl Chloride
This procedure details the conversion of 2-hydroxy-3-methylbenzoic acid to its acyl chloride derivative using thionyl chloride.
Caption: Workflow for the synthesis of 2-hydroxy-3-methylbenzoyl chloride.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-3-methylbenzoic acid (1.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-hydroxy-3-methylbenzoyl chloride can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation for the Synthesis of 2-Hydroxy-3'-methylbenzophenone
This step involves the electrophilic aromatic substitution of toluene with the previously synthesized 2-hydroxy-3-methylbenzoyl chloride, catalyzed by aluminum chloride.
Caption: Workflow for the Friedel-Crafts acylation.
Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (1.2-1.5 eq) and dry toluene (serving as both solvent and reactant).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve 2-hydroxy-3-methylbenzoyl chloride (1.0 eq) in a minimal amount of dry toluene and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-hydroxy-3'-methylbenzophenone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). A yield of approximately 72% has been reported for a similar transformation.
Step 3: Acetylation of 2-Hydroxy-3'-methylbenzophenone
The final step is the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of pyridine.[1]
Caption: Workflow for the acetylation of 2-hydroxy-3'-methylbenzophenone.
Methodology:
-
Dissolve 2-hydroxy-3'-methylbenzophenone (1.0 eq) in dry pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add acetic anhydride (1.5-2.0 eq) to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]
-
Quench the reaction by the addition of methanol.[1]
-
Remove the solvents under reduced pressure. Co-evaporation with toluene can aid in the removal of residual pyridine.[1]
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.[1]
-
Wash the organic layer successively with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude this compound by column chromatography on silica gel to obtain the final product.[1]
IV. Characterization Data
2-Hydroxy-3'-methylbenzophenone (Intermediate)
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl group protons around δ 2.4 ppm. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.8 ppm. A downfield singlet, corresponding to the hydroxyl proton, may also be observed.
-
¹³C NMR (CDCl₃): Expected signals include the methyl carbon at approximately δ 21 ppm, aromatic carbons between δ 118-140 ppm, and the carbonyl carbon signal downfield, typically above δ 195 ppm.
This compound (Final Product)
-
¹H NMR (CDCl₃): The spectrum should display a singlet for the methyl protons of the acetoxy group around δ 2.1-2.3 ppm and a singlet for the methyl group on the benzoyl ring around δ 2.4 ppm. The aromatic protons will resonate as a multiplet in the region of δ 7.1-7.8 ppm.
-
¹³C NMR (CDCl₃): Key signals are expected for the methyl carbon of the acetoxy group at approximately δ 21 ppm, the methyl carbon on the benzoyl ring around δ 21-22 ppm, the aromatic carbons in the δ 120-140 ppm range, the ester carbonyl carbon around δ 169 ppm, and the ketone carbonyl carbon above δ 195 ppm.
-
IR (KBr): Characteristic absorption bands are expected for the ester carbonyl (C=O) stretching at approximately 1760-1770 cm⁻¹ and the ketone carbonyl (C=O) stretching around 1660-1670 cm⁻¹.
This guide provides a robust and well-documented pathway for the synthesis of this compound, suitable for implementation in a research and development setting. The detailed protocols and characterization data will aid researchers in the successful execution and verification of this synthesis.
References
Spectroscopic and Analytical Profile of 2-Acetoxy-3'-methylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2-Acetoxy-3'-methylbenzophenone. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this and related molecular scaffolds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-methylbenzophenone, 3-methylbenzophenone, and various acetophenone derivatives.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.2 | Multiplet | 8H | Aromatic Protons |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
| ~2.2 | Singlet | 3H | O=C-CH₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O (Ketone) |
| ~169 | C=O (Ester) |
| ~150-120 | Aromatic Carbons |
| ~21 | Ar-CH₃ |
| ~21 | O=C-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1770 | Strong | C=O Stretch (Ester) |
| ~1670 | Strong | C=O Stretch (Ketone) |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1200 | Strong | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular Ion) |
| 212 | [M - C₂H₂O]⁺ |
| 197 | [M - C₂H₃O₂]⁺ |
| 119 | [C₈H₇O]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key analytical techniques cited. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
Pasteur pipette
-
Cotton or glass wool
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a small vial.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz instrument. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methanol, acetonitrile)
Procedure (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.
Safety and Handling Precautions for 2-Acetoxy-3'-methylbenzophenone: An In-depth Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Acetoxy-3'-methylbenzophenone (CAS No. 890098-89-2) was publicly available at the time of this writing. The following guide is a synthesis of safety information from structurally related compounds, including benzophenone and its derivatives. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not replace a substance-specific SDS obtained from the chemical supplier. Always consult the supplier's SDS before handling this compound.
This technical guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, based on data from analogous aromatic ketones and esters.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, an assessment of related compounds suggests it may pose the following hazards. The table below summarizes the GHS classifications for benzophenone, a core structural component.
Table 1: GHS Classification of Benzophenone
| Hazard Class | Hazard Category | Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (liver and kidneys) through prolonged or repeated exposure if swallowed[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Based on the structure, this compound may also cause skin, eye, and respiratory irritation, similar to other benzophenone derivatives.
Physical and Chemical Properties
Specific physical and chemical data for this compound are limited. The table below provides available information for the target compound and its parent compound, benzophenone, for comparison.
Table 2: Physical and Chemical Properties
| Property | This compound | Benzophenone |
| CAS Number | 890098-89-2 | 119-61-9 |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₃H₁₀O |
| Molecular Weight | 254.28 g/mol | 182.22 g/mol |
| Appearance | Not available (likely a solid) | White crystalline solid with a flowery odor[2] |
| Boiling Point | Not available | 305 °C[1][2] |
| Melting Point | Not available | 48.5 °C[2] |
| Solubility in Water | Not available (likely low) | Insoluble[2] |
| log Pow | Not available | 3.38[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
3.1. Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[4]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[5]
3.2. Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[6]
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents.[2]
-
Ensure the storage area has adequate ventilation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be in place for handling this and other laboratory chemicals.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[5][7]
-
Skin Protection:
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[9]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: Combustion may produce toxic gases such as carbon monoxide and carbon dioxide.[3]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4. Avoid breathing dust or vapors.[1][3]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[2][5]
-
Containment and Cleanup:
-
For solids, gently sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[2]
-
For liquids, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Experimental Protocols
No specific experimental protocols for the safety assessment of this compound were found. Safety testing would likely follow OECD guidelines for chemical safety, including studies on:
-
Acute oral, dermal, and inhalation toxicity.
-
Skin and eye irritation/corrosion.
-
Skin sensitization.
-
Mutagenicity (e.g., Ames test).
-
Repeated dose toxicity.
Logical Relationships in Chemical Safety
The safe handling of any chemical, including this compound, relies on a systematic approach to risk management. The following diagram illustrates the relationship between hazard identification, risk assessment, and the implementation of control measures.
References
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0389 - BENZOPHENONE [inchem.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. Eden Botanicals [edenbotanicals.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Methodological & Application
Application Note: Comprehensive Characterization of 2-Acetoxy-3'-methylbenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Acetoxy-3'-methylbenzophenone is a substituted aromatic ketone and ester. As a benzophenone derivative, it holds potential as a building block in organic synthesis, a photoinitiator, or an intermediate in the development of pharmacologically active compounds. Accurate and comprehensive characterization is critical to confirm its identity, purity, and stability, ensuring reliable results in subsequent research and development. This document provides a suite of detailed analytical protocols for the definitive characterization of this compound using modern spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These data are fundamental for sample handling and analysis.
| Property | Value | Source |
| IUPAC Name | --INVALID-LINK--methanone | [1] |
| CAS Number | 890098-89-2 | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Physical State | Solid or Oil (predicted based on analogs) | N/A |
Spectroscopic Characterization Protocols
Spectroscopic analysis provides unambiguous confirmation of the molecular structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the chemical environments of ¹H and ¹³C nuclei.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Expected Data: Based on the structure and data from similar benzophenone derivatives, the following spectral data are anticipated.[2][3]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.8 - 7.2 | Multiplet (m) | 8H | Aromatic Protons (C₆H₄ and C₆H₅) |
| ~ 2.4 | Singlet (s) | 3H | Methyl Protons (-CH₃ on tolyl ring) |
| ~ 2.2 | Singlet (s) | 3H | Acetoxy Protons (-OCOCH₃) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 197 | Ketone Carbonyl (C=O) |
| ~ 169 | Ester Carbonyl (OCOC H₃) |
| ~ 150 - 125 | Aromatic Carbons (12 signals) |
| ~ 21.5 | Methyl Carbon (-CH₃ on tolyl ring) |
| ~ 21.0 | Acetoxy Carbon (-OC OCH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.
Experimental Protocol:
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.
Expected Data: The FTIR spectrum is expected to show strong absorptions corresponding to the ester and ketone carbonyl groups.[4][5]
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch (methyl groups) |
| ~ 1765 | Strong | Ester C=O Stretch |
| ~ 1665 | Strong | Ketone C=O Stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1200 | Strong | Ester C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the molecular identity.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution in split mode.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15-20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Expected Data: The mass spectrum will show the molecular ion peak and characteristic fragment ions.[6]
Table 4: Expected Mass Spectrometry Fragments (EI)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
|---|---|
| 254 | [M]⁺ (Molecular Ion) |
| 212 | [M - CH₂CO]⁺ (Loss of ketene) |
| 197 | [M - C₂H₃O₂]⁺ (Loss of acetoxy radical) |
| 119 | [C₆H₅-CO-CH₃]⁺ (Methylphenyl ketone fragment) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds and quantifying impurities.[7][8]
Experimental Protocol (Reversed-Phase HPLC):
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Prepare a working solution at ~0.1 mg/mL via dilution.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as a percentage of the total peak area.
Expected Data: A successful separation should yield a major peak corresponding to the target compound with a stable retention time. Purity is typically reported as area percent.
Table 5: HPLC Purity Analysis Parameters
| Parameter | Typical Value |
|---|---|
| Retention Time (tR) | Dependent on exact conditions |
| Purity (Area %) | > 95% (typical for research grade) |
| Limit of Detection (LOD) | ~0.0015 µg/mL[8] |
| Limit of Quantification (LOQ) | ~0.005 µg/mL[8] |
Visual Workflows and Logical Diagrams
Visual diagrams help clarify the overall analytical strategy and the chemical logic behind the data interpretation.
Caption: General analytical workflow for the characterization of this compound.
Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway.
References
- 1. This compound CAS#: 890098-89-2 [amp.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2-Methylbenzophenone(131-58-8) 1H NMR [m.chemicalbook.com]
- 4. 2-Methylbenzophenone | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylbenzophenone(131-58-8) IR Spectrum [m.chemicalbook.com]
- 6. Benzophenone [webbook.nist.gov]
- 7. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]
- 8. akjournals.com [akjournals.com]
- 9. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Acetoxy-3'-methylbenzophenone
Introduction
2-Acetoxy-3'-methylbenzophenone is a substituted benzophenone derivative. Benzophenones are a class of compounds widely used as UV-absorbing agents in sunscreens and to protect materials from sun damage.[1] The development of robust analytical methods is crucial for the quality control, stability testing, and impurity profiling of such compounds in pharmaceutical and industrial applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of organic molecules.[2] This application note details a selective and efficient reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental
The chromatographic separation was performed on a C18 column, which is common for the analysis of benzophenone derivatives.[3][4] The mobile phase consists of a mixture of acetonitrile and water, providing a good balance of elution strength and selectivity for moderately hydrophobic compounds.[4] UV detection at 254 nm was chosen as it is a common wavelength for detecting benzophenones.[4]
Chromatographic Conditions
All quantitative data for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Intra-day Precision (%RSD) | ≤ 1.5% |
| Inter-day Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Experimental Protocols
1. Preparation of Mobile Phase
-
Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.
-
Combine the solvents in a clean 1 L glass reservoir.
-
Mix thoroughly and degas the solution for 15 minutes using a sonicator or an online degasser to prevent bubble formation in the HPLC system.
2. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (Acetonitrile:Water, 65:35) to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and then dilute to the mark with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation
-
Accurately weigh a sample containing an estimated 10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2.2 to 2.4 from the standard solution preparation protocol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulates.[5]
4. HPLC System Setup and Analysis
-
Ensure the mobile phase reservoir is filled and the waste container is empty.
-
Purge the HPLC pump to remove any air bubbles from the lines.
-
Set the column temperature to 30 °C.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.
-
Create a sequence table including blank injections (mobile phase), calibration standards, and samples.
-
Inject 10 µL of each solution and start the analysis.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note and Protocol: Purification of 2-Acetoxy-3'-methylbenzophenone by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone, a class of compounds with significant interest in organic synthesis and medicinal chemistry. Effective purification of such compounds is crucial for accurate downstream applications and characterization. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound using column chromatography, outlining the stationary phase, mobile phase, and a step-by-step procedure.
Data Summary
The following table summarizes the key quantitative parameters for the column chromatography purification of this compound. These values are representative and may require optimization based on specific experimental conditions.
| Parameter | Value | Description |
| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent commonly used for the separation of moderately polar compounds. |
| Mobile Phase | 10% Ethyl Acetate in Hexane | A common non-polar solvent system for eluting compounds of moderate polarity.[3] |
| Rf Value (TLC) | ~0.35 | The retention factor of the target compound in the specified mobile phase, indicating good separation potential. |
| Column Dimensions | 30 cm length x 3 cm diameter | Appropriate for purifying gram-scale quantities of the compound. |
| Sample Loading | 1-2 g of crude product | The amount of crude material that can be effectively purified on the specified column. |
| Elution Mode | Isocratic | The solvent composition remains constant throughout the separation. |
| Flow Rate | ~2-4 mL/min | A typical flow rate for gravity column chromatography of this scale. |
| Fraction Size | 20 mL | Collection of smaller fractions allows for better resolution of the separated components. |
| Expected Purity | >98% | The anticipated purity of the isolated this compound after chromatography. |
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture using column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Ethyl Acetate (EtOAc), analytical grade
-
Hexane, analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column (30 cm x 3 cm) with a stopcock
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Mobile Phase:
-
Prepare a 10% ethyl acetate in hexane solution by mixing 100 mL of ethyl acetate with 900 mL of hexane.
-
Thoroughly mix the solution and store it in a sealed container.
3. Thin Layer Chromatography (TLC) Analysis of the Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing the 10% ethyl acetate in hexane mobile phase.
-
Visualize the separated spots under a UV lamp. The target compound, being moderately polar, should have an Rf value of approximately 0.3-0.4 for optimal separation on the column. Adjust the polarity of the mobile phase if the Rf value is too high or too low.
4. Packing the Chromatography Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton wool or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the cotton wool.
-
Prepare a slurry of silica gel in the mobile phase (10% EtOAc/Hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
5. Sample Loading:
-
Dissolve the crude this compound (1-2 g) in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the mobile phase to the top of the column.
6. Elution and Fraction Collection:
-
Fill the column with the mobile phase (10% EtOAc/Hexane).
-
Open the stopcock to begin the elution process, maintaining a flow rate of approximately 2-4 mL/min.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
-
Collect the eluent in labeled test tubes in fractions of approximately 20 mL.
7. Monitoring the Separation:
-
Monitor the separation by spotting aliquots from the collected fractions onto TLC plates.
-
Develop the TLC plates in the 10% EtOAc/Hexane mobile phase and visualize under a UV lamp.
-
Identify the fractions containing the pure this compound (those showing a single spot at the expected Rf value).
8. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Acetoxy-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the laboratory-scale and scale-up synthesis of 2-Acetoxy-3'-methylbenzophenone, a potentially valuable intermediate in pharmaceutical and materials science applications. The synthetic approach is centered around a Friedel-Crafts acylation reaction, a robust and scalable method for the formation of diaryl ketones. These application notes offer comprehensive experimental protocols, data presentation in tabular format for clarity, and visual representations of the workflow to ensure reproducibility and facilitate process optimization.
Introduction
This compound is a derivative of benzophenone, a class of compounds widely utilized as photoinitiators, UV blockers, and intermediates in the synthesis of pharmaceuticals and fine chemicals. The introduction of the acetoxy and methyl functionalities can modulate the electronic and steric properties of the benzophenone core, potentially leading to novel applications in drug discovery and materials science. The following protocols detail a reliable synthesis route amenable to scaling from laboratory to pilot plant production.
Synthetic Strategy
The synthesis of this compound is achieved via a two-step process:
-
Preparation of 2-Hydroxy-3'-methylbenzophenone: A Friedel-Crafts acylation of toluene with 2-hydroxybenzoyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride.
-
Acetylation of 2-Hydroxy-3'-methylbenzophenone: The resulting hydroxylated benzophenone is then acetylated using acetic anhydride to yield the final product.
This strategy is advantageous due to the commercial availability of the starting materials and the well-established nature of the chemical transformations involved.
Experimental Protocols
Laboratory-Scale Synthesis of 2-Hydroxy-3'-methylbenzophenone
Materials:
-
Toluene
-
2-Hydroxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl gas), add anhydrous aluminum chloride (1.2 eq).
-
Add 100 mL of anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-hydroxybenzoyl chloride (1.0 eq) in 50 mL of anhydrous dichloromethane from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, add toluene (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition of toluene, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of 100 mL of cold water, followed by 50 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 2 x 50 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from methanol to afford 2-Hydroxy-3'-methylbenzophenone as a solid.
Laboratory-Scale Acetylation of 2-Hydroxy-3'-methylbenzophenone
Materials:
-
2-Hydroxy-3'-methylbenzophenone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-Hydroxy-3'-methylbenzophenone (1.0 eq) in 50 mL of dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield this compound.
Scale-Up Synthesis Protocol
Note: This protocol is a guideline and should be adapted based on pilot plant equipment and safety protocols.
Scale-Up Synthesis of 2-Hydroxy-3'-methylbenzophenone
Equipment:
-
Jacketed glass reactor (e.g., 20 L) with overhead stirring, temperature probe, and bottom outlet valve
-
Addition funnel or pump for controlled addition
-
Condenser connected to a scrubber system
-
Receiving vessels
-
Filter-dryer or centrifuge
Procedure:
-
Charge the jacketed reactor with anhydrous aluminum chloride (1.2 eq) under a nitrogen atmosphere.
-
Add anhydrous dichloromethane (10 L/kg of AlCl₃) and start cooling the jacket to 0-5 °C.
-
Prepare a solution of 2-hydroxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (5 L/kg) and charge it to the addition vessel.
-
Slowly add the 2-hydroxybenzoyl chloride solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Add toluene (1.1 eq) via the addition pump over 1-2 hours, carefully controlling the exothermic reaction and maintaining the temperature below 10 °C.
-
Once the additions are complete, allow the reaction to slowly warm to room temperature and stir for 6-8 hours.
-
Cool the reactor to 0-5 °C and prepare a quench solution of water and concentrated HCl in a separate vessel.
-
Slowly transfer the reaction mixture to the quench solution with vigorous stirring, ensuring the temperature of the quench vessel is controlled.
-
Allow the phases to separate and transfer the lower organic layer to a clean vessel.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Concentrate the organic layer under vacuum.
-
Add methanol to the crude product and heat to dissolve, then cool to crystallize.
-
Isolate the product using a filter-dryer or centrifuge and dry under vacuum.
Scale-Up Acetylation of 2-Hydroxy-3'-methylbenzophenone
Procedure:
-
Charge the jacketed reactor with 2-Hydroxy-3'-methylbenzophenone (1.0 eq) and dichloromethane (10 L/kg).
-
Add pyridine (1.5 eq) and cool the mixture to 0-5 °C.
-
Add acetic anhydride (1.2 eq) at a controlled rate to maintain the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform aqueous workup as described in the laboratory-scale protocol using appropriate vessels for washing.
-
Concentrate the organic layer and purify the product by crystallization or by passing through a short plug of silica gel if necessary.
Data Presentation
Table 1: Summary of Reactant Quantities and Yields for Laboratory-Scale Synthesis
| Step | Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |
| 1 | 2-Hydroxybenzoyl chloride | 156.57 | 0.1 | 15.66 | - | - |
| Toluene | 92.14 | 0.11 | 10.14 | 11.7 | - | |
| Aluminum Chloride | 133.34 | 0.12 | 16.00 | - | - | |
| Product: 2-Hydroxy-3'-methylbenzophenone | 212.24 | ~75-85 | ||||
| 2 | 2-Hydroxy-3'-methylbenzophenone | 212.24 | 0.05 | 10.61 | - | - |
| Acetic Anhydride | 102.09 | 0.06 | 6.13 | 5.7 | - | |
| Pyridine | 79.10 | 0.075 | 5.93 | 6.0 | - | |
| Final Product: this compound | 254.28 | ~90-95 |
Table 2: Typical Analytical Data for this compound
| Analysis | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | > 98% |
| Melting Point | To be determined |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ = 255.09 |
Visualizations
Experimental Workflow Diagram
Applications of 2-Acetoxy-3'-methylbenzophenone in Medicinal Chemistry: Application Notes and Protocols
A comprehensive overview of the therapeutic potential and experimental methodologies related to benzophenone derivatives.
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data and applications for 2-Acetoxy-3'-methylbenzophenone in medicinal chemistry are not extensively available in current scientific literature. However, the benzophenone scaffold is a well-established pharmacophore with a broad range of biological activities. This document provides a detailed overview of the applications of the broader benzophenone class of compounds, using specific, well-researched derivatives as illustrative examples. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a guide for the potential investigation of this compound.
Introduction
Benzophenones are a class of organic compounds characterized by a diarylketone framework. This structural motif is prevalent in numerous naturally occurring and synthetic molecules that exhibit significant pharmacological activities.[1][2] The versatility of the benzophenone scaffold allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Marketed drugs such as ketoprofen (an anti-inflammatory agent) and fenofibrate (a lipid-lowering agent) feature the benzophenone core, highlighting its clinical relevance.[4] The therapeutic potential of benzophenone derivatives often stems from their ability to interact with various biological targets, including enzymes and signaling pathways crucial in disease progression.[5]
Application Notes
Anticancer Activity
Numerous benzophenone derivatives have been synthesized and evaluated for their potential as anticancer agents.[6][7] These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of cancer cell lines.[6][7]
Mechanism of Action: The anticancer effects of benzophenone derivatives are often attributed to their ability to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[8][9] Some derivatives have also been shown to act as inhibitors of enzymes like caspase.[8] For instance, certain benzophenone-conjugated coumarin analogs have demonstrated potent in vitro anticancer activity against MCF-7 (human breast adenocarcinoma) and Ehrlich's ascites tumor (EAT) cell lines.[8]
Therapeutic Potential: The structural diversity of benzophenones allows for the design of targeted therapies. By modifying the substituents on the phenyl rings, it is possible to enhance the potency and selectivity of these compounds for specific cancer targets. The in vivo efficacy of some benzophenone derivatives has been demonstrated in tumor-bearing mouse models, where they have been shown to inhibit tumor growth.[1]
Anti-inflammatory Activity
The benzophenone scaffold is a key feature of several anti-inflammatory agents.[1][10] Synthetic benzophenone derivatives have been developed as potent inhibitors of inflammatory mediators.
Mechanism of Action: The anti-inflammatory properties of many benzophenone derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.[11][12] Some dimeric benzophenones isolated from fungal species have shown potent inhibition of lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a key process in the inflammatory response.[4][13]
Therapeutic Potential: Benzophenone derivatives offer a promising avenue for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Their potential for dual inhibition of inflammatory pathways, such as both prostaglandin production and neutrophil recruitment, could lead to more effective and potentially safer anti-inflammatory therapies compared to traditional NSAIDs.[11][14]
Quantitative Data Summary
The following table summarizes the in vitro biological activities of selected benzophenone derivatives from the literature.
| Compound Class | Target/Assay | Cell Line/Enzyme | IC50 Value | Reference |
| Dimeric Benzophenones | NO Production Inhibition | RAW 264.7 | 8.8 - 18.1 µM | [13] |
| Benzophenone-stavudine derivative | Cytotoxicity | SMMC-7721 | 0.82 ± 0.11 µM | [1] |
| Benzophenone-stavudine derivative | Cytotoxicity | SGC-7901 | 0.77 ± 0.33 µM | [1] |
| Benzophenone-stavudine derivative | Cytotoxicity | HeLa | 1.58 ± 0.20 µM | [1] |
| Para-fluoro-benzophenone derivative | IL-6 Inhibition | - | 0.19 µM | [1] |
| Fluorinated benzophenone derivative | BACE-1 Inhibition | - | 2.32 µM | [1] |
| Amino-benzophenone derivative | Acetylcholinesterase (AChE) Inhibition | Human AChE | 0.46 ± 0.04 µM | [1] |
| Synthetic Benzophenone (Compound 1) | Cytotoxicity | HL-60 | 0.48 µM | [4] |
| Synthetic Benzophenone (Compound 1) | Cytotoxicity | A-549 | 0.82 µM | [4] |
| Synthetic Benzophenone (Compound 1) | Cytotoxicity | SMMC-7721 | 0.26 µM | [4] |
| Synthetic Benzophenone (Compound 1) | Cytotoxicity | SW480 | 0.99 µM | [4] |
Experimental Protocols
Protocol 1: General Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of benzophenone derivatives, a common starting point for further chemical modifications.[6][14]
Materials:
-
Appropriate benzoyl chloride
-
An appropriate aromatic substrate (e.g., toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aromatic substrate (5.2 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the appropriate benzoyl chloride (6.2 mmol) to the solution.
-
Cool the reaction mixture to 5 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (7.8 mmol) to the cooled and stirred reaction mixture.
-
Remove the ice bath and continue stirring the reaction at room temperature for 4 hours.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated NaHCO₃ solution until the pH of the aqueous layer is between 6 and 7.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of benzophenone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzophenone derivative stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzophenone derivative in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of action of a benzophenone derivative inhibiting the PI3K/AKT signaling pathway.
Experimental Workflow Diagram
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzophenone - Wikipedia [en.wikipedia.org]
- 6. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Acetoxy-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Benzophenones are a class of aromatic ketones widely utilized as photoinitiators, UV blockers in sunscreens, and photosensitizers in various photochemical reactions. Their photophysical properties, governed by the nature and position of substituents on the phenyl rings, are critical for these applications. 2-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone, and its photophysical behavior is expected to be influenced by the electron-donating methyl group and the acetoxy substituent. Understanding these properties is essential for its potential applications in areas such as photodynamic therapy, materials science, and as a photocleavable protecting group.
Physicochemical Properties of this compound
While detailed photophysical data is unavailable, some basic physicochemical properties have been reported.
| Property | Value |
| CAS Number | 890098-89-2 |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Boiling Point | 417°C at 760 mmHg |
| Density | 1.148 g/cm³ |
General Photophysical Properties of Benzophenone Derivatives
Benzophenone and its derivatives are characterized by the following general photophysical behaviors:
-
Absorption: They typically exhibit strong absorption in the UV region, arising from π→π* and n→π* electronic transitions. The position and intensity of these absorption bands are sensitive to solvent polarity and substitution on the aromatic rings.
-
Intersystem Crossing: Upon photoexcitation to the singlet excited state (S₁), benzophenones undergo rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). This high ISC quantum yield is a hallmark of the benzophenone chromophore.
-
Phosphorescence: At low temperatures in rigid matrices, many benzophenone derivatives exhibit phosphorescence from the T₁ state, which is a spin-forbidden emission process. Fluorescence from the S₁ state is generally weak due to the efficient ISC.
-
Photoreactivity: The triplet state of benzophenones is highly reactive and can participate in various photochemical reactions, including hydrogen abstraction and energy transfer.
Experimental Protocols
The following are detailed protocols for the determination of the key photophysical properties of a compound like this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficients (ε) of the compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is linear with concentration (typically 0.1 to 1.0 absorbance units).
-
Spectrophotometer Setup: Set the spectrophotometer to scan a suitable wavelength range (e.g., 200-500 nm). Use the pure solvent as a blank to zero the instrument.
-
Measurement: Record the absorption spectra for the stock solution and each dilution.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration.
-
Determine the molar extinction coefficient (ε) from the slope of the Beer-Lambert plot (A = εcl).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum of the compound.
Materials:
-
Dilute solution of this compound (absorbance at excitation wavelength < 0.1)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Fluorometer Setup: Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum. Set the emission scan range to start from a wavelength slightly longer than λex to a suitable upper limit (e.g., λex + 20 nm to 700 nm).
-
Measurement: Record the fluorescence emission spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum fluorescence emission (λem).
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Materials:
-
Solution of this compound
-
Solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Visible spectrophotometer
-
Fluorometer
Procedure:
-
Sample and Standard Preparation: Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectra: Record the absorption spectra of both the sample and the standard.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Data Analysis: Calculate the fluorescence quantum yield using the following equation:
Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)
where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Excited-State Lifetime (τ) Measurement
Objective: To determine the decay kinetics of the excited state.
Materials:
-
Solution of this compound
-
Time-Correlated Single Photon Counting (TCSPC) or Transient Absorption Spectrometer
-
Pulsed light source (e.g., laser or LED)
Procedure:
-
Sample Preparation: Prepare a degassed solution of the compound.
-
Instrument Setup: Excite the sample with a short pulse of light and measure the decay of the fluorescence or transient absorption signal over time.
-
Data Acquisition: Collect the decay profile until sufficient counts are accumulated for good statistical accuracy.
-
Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for complex decays) to extract the excited-state lifetime (τ).
Visualizations
Caption: Experimental workflow for the photophysical characterization of a compound.
Caption: Simplified Jablonski diagram illustrating the key photophysical processes.
Application Notes and Protocols: 2-Acetoxy-3'-methylbenzophenone in Photoinitiator Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Acetoxy-3'-methylbenzophenone as a Type II photoinitiator for free-radical polymerization. This document includes its mechanism of action, illustrative performance data, and detailed experimental protocols for its evaluation and application in UV-curable formulations.
Introduction
This compound is a benzophenone derivative that functions as a Type II photoinitiator. Like other benzophenones, it absorbs UV radiation to reach an excited triplet state. This excited state then abstracts a hydrogen atom from a synergistic molecule, typically a tertiary amine, to generate free radicals that initiate polymerization.[1][2][3] This mechanism makes it particularly effective for surface cure and in systems where oxygen inhibition is a concern.[4] Its applications are found in coatings, inks, adhesives, and potentially in the fabrication of biocompatible materials for drug delivery and medical devices.
Chemical Structure:
-
IUPAC Name: --INVALID-LINK--methanone
-
CAS Number: 890098-89-2
-
Molecular Formula: C₁₆H₁₄O₃
-
Molecular Weight: 254.28 g/mol
Mechanism of Photoinitiation
This compound follows a bimolecular photoinitiation mechanism characteristic of Type II photoinitiators. The process can be summarized in the following steps:
-
Photoexcitation: Upon absorption of UV light, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁), which then undergoes efficient intersystem crossing to a more stable triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of the benzophenone abstracts a hydrogen atom from a hydrogen donor, most commonly a tertiary amine co-initiator. This results in the formation of a ketyl radical and an aminoalkyl radical.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates or methacrylates.
This process is visualized in the following signaling pathway diagram:
Caption: Photoinitiation mechanism of this compound.
Performance Data (Illustrative)
Table 1: Photopolymerization of Trimethylolpropane Triacrylate (TMPTA) initiated by this compound/Triethanolamine (TEOA) System.
| Parameter | Value | Conditions |
| Photoinitiator Concentration | 2 wt% | Formulation: 96 wt% TMPTA, 2 wt% Photoinitiator, 2 wt% TEOA |
| Co-initiator Concentration | 2 wt% | Light Source: 365 nm UV LED |
| Light Intensity | 100 mW/cm² | Atmosphere: Air |
| Final Conversion (Double Bond) | 85% | Measurement Technique: RT-FTIR |
| Maximum Polymerization Rate | 1.2 s⁻¹ | |
| Induction Time | 0.5 s |
Table 2: Quantum Yield of Radical Formation.
| Parameter | Value | Conditions |
| Quantum Yield (Φ) | ~0.7 | Solvent: Acetonitrile |
| Co-initiator | Triethanolamine (TEOA) | Excitation Wavelength: 365 nm |
| Measurement Technique | UV-Vis Spectroscopy with chemical actinometry |
Experimental Protocols
Protocol for Evaluating Photopolymerization Kinetics using Real-Time FTIR Spectroscopy
This protocol outlines the procedure for monitoring the photopolymerization kinetics of an acrylate formulation using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.[7][8][9][10]
Experimental Workflow:
Caption: Workflow for RT-FTIR analysis of photopolymerization.
Materials and Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory
-
UV light source (e.g., 365 nm LED) with controlled intensity
-
Monomer (e.g., Trimethylolpropane Triacrylate - TMPTA)
-
This compound
-
Co-initiator (e.g., Triethanolamine - TEOA)
-
Micropipette
Procedure:
-
Formulation Preparation: Prepare the photocurable formulation by mixing the monomer, this compound, and the co-initiator in the desired weight ratios (e.g., 96:2:2 wt%). Ensure thorough mixing.
-
Sample Application: Place a small drop of the formulation onto the ATR crystal of the FTIR spectrometer.
-
Initial Spectrum: Record an initial IR spectrum of the uncured sample. This will serve as the baseline (t=0).
-
Initiation of Polymerization: Position the UV light source over the sample on the ATR crystal and turn on the light to start the polymerization.
-
Real-Time Data Acquisition: Simultaneously with the start of UV irradiation, begin recording IR spectra at regular, short intervals (e.g., every 0.5 seconds) for a predetermined duration (e.g., 60 seconds).
-
Data Analysis:
-
Monitor the decrease in the area of the acrylate double bond peak (e.g., at ~1635 cm⁻¹ or ~810 cm⁻¹).
-
Calculate the percentage of double bond conversion over time using the initial peak area as a reference.
-
Determine the rate of polymerization by calculating the derivative of the conversion versus time curve.
-
Protocol for Determination of Quantum Yield
This protocol describes a method for determining the quantum yield of radical formation using UV-Vis spectroscopy and a chemical actinometer.[11][12]
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
UV light source with a specific wavelength (e.g., 365 nm)
-
Chemical actinometer solution (e.g., potassium ferrioxalate)
-
This compound
-
Co-initiator (e.g., TEOA)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Actinometry:
-
Fill a quartz cuvette with the chemical actinometer solution.
-
Irradiate the solution with the UV source for a specific time.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the photon flux of the light source.
-
-
Sample Preparation: Prepare a dilute solution of this compound and the co-initiator in the chosen solvent. The concentration should be adjusted to have a low absorbance at the irradiation wavelength.
-
Photolysis:
-
Record the initial UV-Vis spectrum of the sample solution.
-
Irradiate the sample with the same UV source used for actinometry for a defined period.
-
Record the UV-Vis spectrum of the irradiated sample.
-
-
Data Analysis:
-
Determine the change in the concentration of the photoinitiator by monitoring the decrease in its characteristic absorbance peak.
-
Calculate the number of moles of photoinitiator that have reacted.
-
The quantum yield (Φ) is calculated as the ratio of the moles of reacted photoinitiator to the moles of photons absorbed (determined from actinometry).
-
Applications in Drug Development
The use of photopolymerization initiated by systems such as this compound offers several advantages in drug development:
-
Spatially and Temporally Controlled Polymerization: UV light allows for precise control over the location and timing of polymerization, which is crucial for creating complex microstructures for drug delivery systems.
-
Mild Reaction Conditions: Photopolymerization can often be carried out at room temperature, which is beneficial for encapsulating sensitive therapeutic agents.
-
Rapid Curing: The fast curing times associated with photopolymerization can improve manufacturing efficiency.
-
Hydrogel Formation: This photoinitiator system can be used to form hydrogels, which are widely explored as matrices for controlled drug release and as scaffolds for tissue engineering.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound, in conjunction with a suitable co-initiator, serves as an effective Type II photoinitiator system for free-radical polymerization. Its mechanism of action, involving hydrogen abstraction, makes it a versatile tool for various applications, including those in the field of drug development. The protocols provided herein offer a framework for the systematic evaluation and implementation of this photoinitiator in UV-curable formulations. Further research to obtain specific quantitative data for this compound will enable more precise formulation design and application development.
References
- 1. nbinno.com [nbinno.com]
- 2. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators [mdpi.com]
- 7. 2.3. Real-Time Infrared Spectroscopy [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetoxy-3'-methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetoxy-3'-methylbenzophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound, typically proceeding via a Friedel-Crafts acylation, can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Insufficient Catalyst: A molar excess of the catalyst is often required as it can complex with both the acylating agent and the product.
-
Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Poor Quality Reagents: The purity of the starting materials, 2-acetoxybenzoyl chloride and m-xylene, is crucial. Impurities in either can lead to unwanted side products and lower the yield of the desired product.
Q2: I am observing multiple spots on my TLC plate after the reaction, even after purification. What could these impurities be?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in the synthesis of this compound include:
-
Isomeric Products: Friedel-Crafts acylation on a substituted benzene ring like m-xylene can lead to the formation of different isomers. Besides the desired 3'-methyl isomer, you might also have the 2'- or 4'-methyl isomers.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-acetoxybenzoyl chloride or m-xylene.
-
Hydrolyzed Starting Material: The 2-acetoxybenzoyl chloride is susceptible to hydrolysis, which would form 2-hydroxybenzoic acid (salicylic acid).
-
Di-acylated Products: Under forcing conditions, a second acylation of the m-xylene ring can occur, leading to di-acylated byproducts.
-
De-acetylated Product: The acetoxy group can be hydrolyzed during workup or purification to yield 2-Hydroxy-3'-methylbenzophenone.
Q3: My final product has a brownish or yellowish tint. How can I decolorize it?
A3: A colored product often indicates the presence of polymeric or oxidized impurities. The following purification methods can be employed:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined.
-
Activated Carbon Treatment: Dissolving the crude product in an appropriate solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can separate the desired product from colored and other closely related impurities.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the position of the substituents on the aromatic rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretching frequencies for the ester and ketone functional groups.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (by HPLC) | >98% | After one or two recrystallizations or column chromatography. |
| Isomer Ratio (3'-methyl vs. other isomers) | >95:5 | The directing effects of the methyl group on m-xylene favor the 2,4- and 2,6-disubstituted products. The formation of the 3'-methyl isomer is less favored sterically, and achieving high selectivity can be challenging. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the Friedel-Crafts acylation of m-xylene with 2-acetoxybenzoyl chloride.
Materials:
-
2-Acetoxybenzoyl chloride
-
m-Xylene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Dissolve 2-acetoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Addition of m-Xylene: After the addition is complete, add m-xylene (1.1 eq) dropwise to the reaction mixture over 30 minutes, still at 0°C.
-
Reaction: Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1M HCl. This should be done carefully as the reaction is exothermic and will evolve HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: 2-Acetoxy-3'-methylbenzophenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-Acetoxy-3'-methylbenzophenone. The information is designed to address common experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
1. My Friedel-Crafts acylation reaction to produce the benzophenone precursor is resulting in a low yield. What are the potential causes and solutions?
Low yields in the Friedel-Crafts acylation step are a common issue. Several factors related to reagents, reaction conditions, and work-up procedures can contribute to this problem.
Potential Causes & Troubleshooting Steps:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it and stall the reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Purity: The purity of the starting materials, particularly the acyl chloride and the aromatic substrate (m-toluoyl chloride and 2-acetoxybenzene), is crucial.
-
Solution: Use freshly opened or purified reagents. The acyl chloride can be distilled prior to use to remove any hydrolyzed acid.
-
-
Insufficient Catalyst: An inadequate amount of Lewis acid will lead to an incomplete reaction.
-
Solution: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst.[1] Ensure at least one equivalent of the catalyst is used.
-
-
Incorrect Reaction Temperature: The reaction temperature can influence the rate and selectivity of the reaction.
-
Solution: The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Substrate Deactivation: If the aromatic ring is substituted with strongly deactivating groups, the Friedel-Crafts acylation may not proceed efficiently.[3]
-
Solution: While the acetoxy group is activating and ortho, para-directing, and the methyl group is also activating, ensure no unintended deactivating impurities are present in your starting materials.
-
2. I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?
The formation of isomeric products is a common challenge in electrophilic aromatic substitutions. In the acylation of a substituted benzene ring, the position of the incoming acyl group is directed by the existing substituents.
Key Considerations for Regioselectivity:
-
Directing Effects: The methyl group on m-toluoyl chloride is a weak activating group and directs incoming electrophiles to the ortho and para positions. The acetoxy group on 2-acetoxybenzene is an ortho, para-director. The major product, this compound, results from acylation at the para position relative to the acetoxy group.
-
Steric Hindrance: Acylation at the ortho position to the acetoxy group can be sterically hindered, which generally favors the formation of the para-substituted product.[2][4]
-
Reaction Temperature: At higher temperatures, thermodynamic product distribution may be favored, which could potentially lead to the formation of different isomers.
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally provides better kinetic control and can improve the selectivity for the desired isomer.
-
Troubleshooting Isomer Formation:
-
Confirm Structure: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure of the major product and identify the isomeric impurities.
-
Purification: Isomers can often be separated using column chromatography on silica gel. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively resolve the desired product from its isomers.
3. During the work-up, I am having trouble with the hydrolysis of the acetoxy group. How can I prevent this?
The acetoxy group is an ester and is susceptible to hydrolysis under acidic or basic conditions, which can be present during the reaction work-up.
Preventative Measures:
-
Aqueous Work-up: When quenching the reaction with water or dilute acid to decompose the aluminum chloride complex, perform the operation at low temperatures (e.g., on an ice bath) to minimize the rate of hydrolysis.
-
Acid Concentration: Use a dilute acid (e.g., 1M HCl) for the wash steps to minimize acid-catalyzed hydrolysis.[5]
-
Minimize Contact Time: Do not allow the organic layer to be in contact with the aqueous acidic or basic solutions for extended periods.
-
Bicarbonate Wash: A wash with a mild base like sodium bicarbonate solution can neutralize any remaining acid, but prolonged exposure should be avoided as it can promote base-catalyzed hydrolysis.[5]
4. The final product is difficult to crystallize. What purification techniques can I try?
If the crude product is an oil or fails to crystallize, it likely contains impurities that are inhibiting the crystallization process.
Purification and Crystallization Strategies:
-
Column Chromatography: This is the most effective method for removing impurities. Use TLC to determine an appropriate solvent system that provides good separation between the desired product and any impurities.
-
Solvent Selection for Crystallization:
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Trial and Error: Test a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) on a small scale to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
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Solvent Pairs: Using a solvent pair, such as ethyl acetate/hexanes or dichloromethane/hexanes, can be effective. Dissolve the crude product in a minimum amount of the more polar solvent and then slowly add the less polar solvent until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
-
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to a supersaturated solution can initiate crystallization.
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Scratching: Scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites and induce crystallization.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation for Benzophenone Precursor
This protocol outlines the general procedure for the synthesis of the benzophenone core structure, which is subsequently acylated to yield this compound.
Materials:
-
2-Acetoxybenzene
-
m-Toluoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Addition funnel
-
Magnetic stirrer
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Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride. Cool the mixture to 0 °C in an ice bath.
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In the addition funnel, prepare a solution of 2-acetoxybenzene and m-toluoyl chloride in anhydrous dichloromethane.
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Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the time determined by TLC monitoring (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water, followed by 1M HCl.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Data Presentation
Table 1: Troubleshooting Guide for Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Moisture contamination | Use oven-dried glassware and anhydrous reagents/solvents. |
| Impure reagents | Purify starting materials (e.g., distill acyl chloride). | |
| Insufficient catalyst | Use at least a stoichiometric amount of AlCl₃. | |
| Suboptimal temperature | Start at 0 °C and monitor by TLC to determine the ideal reaction time/temperature. | |
| Multiple Products | Lack of regioselectivity | Maintain a low reaction temperature (0 °C to room temperature). |
| Characterize isomers by NMR and MS. | ||
| Purify via column chromatography. | ||
| Product Decomposition | Hydrolysis of acetoxy group | Perform aqueous work-up at low temperatures with dilute acid. |
| Minimize contact time with acidic/basic aqueous solutions. | ||
| Purification Issues | Failure to crystallize | Purify by column chromatography to remove impurities. |
| Screen various solvents or solvent pairs for crystallization. | ||
| Attempt seeding or scratching to induce crystallization. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for reaction failures.
References
Technical Support Center: Optimization of Benzophenone Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the acylation of benzophenone, a key intermediate in many pharmaceutical syntheses.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Friedel-Crafts acylation of benzene with benzoyl chloride to synthesize benzophenone.
Issue 1: Low Product Yield
Symptoms: The isolated yield of benzophenone is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Quality Aluminum Chloride (AlCl₃) | The quality of the anhydrous aluminum chloride is crucial. It should be a fine, white to light-yellow powder. If it is clumpy or discolored, it may have been exposed to moisture and deactivated. Use a fresh, high-quality batch of anhydrous AlCl₃ for the reaction.[1] |
| Moisture in Reactants or Glassware | AlCl₃ reacts vigorously with water, which deactivates the catalyst. Ensure all glassware is thoroughly oven-dried before use. Dry the benzene and benzoyl chloride over a suitable drying agent (e.g., anhydrous CaCl₂) and distill them before the reaction.[2] |
| Incorrect Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low (below 5°C), the reaction rate will be very slow. Conversely, if the temperature is too high (above 10°C), the formation of tarry by-products increases, leading to a lower yield of the desired product.[1] Maintain the reaction temperature within the optimal range of 5-10°C, especially during the addition of reactants.[1] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the AlCl₃ forms a complex with the product ketone, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is required.[3] Ensure that at least one full equivalent of AlCl₃ is used relative to the benzoyl chloride. Using a slight excess of the catalyst can sometimes be beneficial. |
| Inefficient Stirring | The reaction mixture is heterogeneous. Inefficient stirring can lead to localized overheating and poor mixing of reactants, resulting in lower yields. Use a mechanical stirrer to ensure vigorous and efficient mixing throughout the reaction. |
| Premature Quenching | Adding the quenching agent (e.g., water or dilute acid) before the reaction is complete will result in a low yield. Allow the reaction to proceed for the recommended time before quenching. |
Issue 2: Formation of Tarry By-products
Symptoms: The reaction mixture is dark and viscous, and a significant amount of black, tarry material is observed during work-up.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | As mentioned, temperatures above 10°C can lead to the formation of tarry substances.[1] Carefully control the reaction temperature using an ice-salt bath. |
| Localized Overheating | Slow and controlled addition of the reactants is crucial to prevent localized hotspots that can promote side reactions leading to tar formation. Add the benzoyl chloride solution dropwise to the benzene-AlCl₃ mixture with efficient stirring. |
| Excess Benzoyl Chloride | Using a large excess of benzoyl chloride can lead to side reactions and polymerization. Use a slight excess of benzene relative to benzoyl chloride to favor the formation of the desired product. |
Issue 3: Difficult Product Purification
Symptoms: Difficulty in isolating pure benzophenone from the reaction mixture; the product is oily or has a low melting point.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Hydrolysis of the Intermediate Complex | The initial product is a complex of benzophenone and AlCl₃. Incomplete hydrolysis of this complex will lead to purification issues. During the work-up, ensure vigorous stirring with the quenching agent (water/ice and HCl) to completely break down the complex. Steam distillation can also be an effective method to ensure complete hydrolysis and remove volatile impurities.[1] |
| Presence of Unreacted Starting Materials | Inefficient reaction can leave unreacted benzene and benzoyl chloride in the mixture. Benzene can be removed by simple distillation. Unreacted benzoyl chloride will be hydrolyzed to benzoic acid during work-up, which can be removed by washing the organic layer with a sodium bicarbonate solution. |
| Formation of Isomeric By-products | While the primary product is benzophenone, minor amounts of ortho- and meta-acylated products can form, leading to an impure final product. Purification by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or vacuum distillation is often necessary to obtain pure benzophenone.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the role of anhydrous aluminum chloride (AlCl₃) in the benzophenone acylation reaction?
A1: Anhydrous aluminum chloride is a Lewis acid that acts as a catalyst in the Friedel-Crafts acylation. It coordinates with the benzoyl chloride to form a highly electrophilic acylium ion (C₆H₅CO⁺). This acylium ion then attacks the benzene ring in an electrophilic aromatic substitution reaction to form benzophenone.[6][7]
Q2: Why is it necessary to use anhydrous conditions for this reaction?
A2: Aluminum chloride reacts readily with water in a highly exothermic reaction. This not only deactivates the catalyst but can also lead to a hazardous situation. Moisture will prevent the formation of the necessary acylium ion and significantly reduce the yield of the reaction.
Q3: Can I use other Lewis acids as catalysts for this reaction?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also catalyze Friedel-Crafts acylation.[8] However, aluminum chloride is the most commonly used and often the most effective catalyst for the acylation of benzene. The catalytic activity of different Lewis acids can vary, with the order of reactivity for benzoylation being SbCl₅ > FeCl₃ > GaCl₃ > AlCl₃ > SnCl₄.[8]
Q4: What is the purpose of the aqueous work-up with acid?
A4: The aqueous work-up serves two main purposes. First, it quenches the reaction by destroying any unreacted acylium ions and deactivating the AlCl₃ catalyst. Second, the added water hydrolyzes the aluminum chloride complex formed with the benzophenone product, liberating the free ketone. The addition of a strong acid like HCl helps to dissolve the aluminum hydroxides that are formed, facilitating the separation of the organic and aqueous layers.
Q5: My final product has a bluish tinge. What is the cause and how can I remove it?
A5: A bluish tinge in the final product can sometimes be observed. This can be due to trace impurities. This color can often be removed by recrystallizing the benzophenone from a suitable solvent, such as ethanol, or by moistening the material with benzene and centrifuging.[1]
Experimental Protocols
High-Yield Synthesis of Benzophenone via Friedel-Crafts Acylation
This protocol is adapted from a procedure in Organic Syntheses, which has been demonstrated to provide good yields.[1]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry, Thiophene-free Benzene
-
Benzoyl Chloride
-
Carbon Tetrachloride (as solvent, can be substituted with other dry, inert solvents like dichloromethane or 1,2-dichloroethane)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas trap (to absorb HCl gas)
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus (for simple and vacuum distillation)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (e.g., 0.27 mol). Add dry carbon tetrachloride (e.g., 250 mL).
-
Initiation: Cool the mixture in an ice bath. Add a small amount of dry benzene (e.g., 20 mL) all at once to initiate the reaction, which is indicated by the evolution of HCl gas and a rise in temperature.
-
Addition of Reactants: Once the reaction has started, maintain the temperature between 5°C and 10°C using an ice-salt bath. Slowly add a mixture of benzoyl chloride (e.g., 0.25 mol) and dry benzene (e.g., 250 mL) from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath. Slowly and carefully add crushed ice to the flask to quench the reaction and hydrolyze the aluminum chloride complex. This step is highly exothermic and will generate a large amount of HCl gas.
-
Once the initial vigorous reaction has subsided, add a mixture of ice and concentrated HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with a portion of the solvent (e.g., carbon tetrachloride or dichloromethane).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to remove any benzoic acid), and finally with water again.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by simple distillation.
-
Purify the crude benzophenone by vacuum distillation. The product will distill at 187-190°C at 15 mmHg.[1] The solid product should have a melting point of 47-48°C.[1]
-
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Benzophenone Yield
| Catalyst | Molar Fraction of Catalyst | Reaction Time (h) | Yield (%) | Reference |
| BmimCl–FeCl₃ | 0.67 | 0.5 | 95 | [9] |
| BmimCl–AlCl₃ | 0.67 | 1 | 82 | [9] |
| BmimCl–ZnCl₂ | 0.67 | 3 | 52 | [9] |
| FeCl₃ | - | - | ~65% (at 0.6 molar fraction) | [7] |
Note: BmimCl refers to 1-butyl-3-methylimidazolium chloride, an ionic liquid.
Table 2: Optimized Reaction Conditions for Benzophenone Synthesis
| Parameter | Optimized Value/Condition | Rationale | Reference |
| Temperature | 5-10°C | Minimizes tar formation while maintaining a reasonable reaction rate. | [1] |
| Reactant Ratio (Benzene:Benzoyl Chloride) | Slight excess of benzene | Maximizes the conversion of the limiting reagent (benzoyl chloride). | - |
| Catalyst Loading (AlCl₃:Benzoyl Chloride) | ≥ 1:1 molar ratio | Ensures enough active catalyst is present to drive the reaction to completion, accounting for product complexation. | [3] |
| Reaction Time | 2-4 hours (including addition) | Allows for complete reaction without excessive side product formation. | - |
Visualizations
Caption: Experimental workflow for the synthesis of benzophenone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
preventing side product formation in Friedel-Crafts acylation
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of side products during Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of Friedel-Crafts acylation over alkylation?
A1: Friedel-Crafts acylation is often preferred over alkylation for several reasons. The acylium ion intermediate in acylation is stabilized by resonance and does not undergo carbocation rearrangements, which are a common issue in alkylation.[1][2] This allows for the synthesis of products with straight-chain alkyl groups after subsequent reduction, which is not possible with alkylation due to rearrangements.[2] Additionally, the product of acylation is a ketone, which is a deactivating group.[3] This deactivation prevents further electrophilic substitution on the aromatic ring, thus avoiding the polyalkylation side products that are common in Friedel-Crafts alkylation.[3][4]
Q2: Why is polyacylation not a significant side product?
A2: Polyacylation is generally not a problem because the acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring.[2][3] This deactivation makes the product less nucleophilic and therefore less reactive than the starting material towards further electrophilic aromatic substitution.[2] As a result, the reaction effectively stops after a single acylation has occurred.[3]
Q3: Under what conditions will a Friedel-Crafts acylation reaction fail?
A3: Friedel-Crafts acylation reactions can fail under several conditions:
-
Strongly Deactivated Rings: The reaction does not proceed if the aromatic ring contains strongly electron-withdrawing (deactivating) groups like nitro (NO₂), trifluoromethyl (CF₃), or sulfonyl (SO₃H).[5] These groups make the aromatic ring too electron-poor to attack the acylium ion electrophile.[6]
-
Presence of Amino Groups: Aromatic compounds with amino substituents (e.g., aniline) are unsuitable substrates. The lone pair of electrons on the nitrogen atom of the amino group reacts with the Lewis acid catalyst (e.g., AlCl₃).[1][4] This forms a complex that places a positive charge on the ring, strongly deactivating it towards further electrophilic substitution.[4]
-
Insufficient Catalyst: Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount or more of the Lewis acid catalyst. This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[7] If less than a stoichiometric amount is used, the reaction may be incomplete.
Q4: Can side products other than complete reaction failure occur?
A4: While Friedel-Crafts acylation is generally a clean reaction, side products can still form. Potential issues include:
-
Regioselectivity Issues: For substituted aromatic rings, mixtures of ortho and para isomers can be formed. The specific ratio can depend on the directing effects of the substituent and the reaction conditions.
-
Catalyst Deactivation: The catalyst can be deactivated by moisture or other Lewis bases present in the reaction mixture, leading to incomplete conversion.[8] In some industrial applications using solid acid catalysts like zeolites, byproducts can lead to competitive adsorption and deactivation of the catalyst.[8]
-
Decomposition of Acyl Halide: Formyl chloride (H(C=O)Cl) is unstable and decomposes to carbon monoxide (CO) and hydrochloric acid (HCl) under reaction conditions.[1] This prevents the direct formation of benzaldehyde via this method.[7]
Troubleshooting Guide
Problem 1: No reaction or very low yield of the acylated product.
| Possible Cause | Troubleshooting Step |
| Substrate is too deactivated. | Check if the aromatic starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃). The reaction will not work with these substrates.[5][6] |
| Substrate contains an amine group. | The lone pair on the nitrogen of an -NH₂, -NHR, or -NR₂ group will complex with the Lewis acid catalyst, deactivating the ring.[1][4] Protect the amine group before the reaction or choose an alternative synthetic route. |
| Insufficient Lewis acid catalyst. | The ketone product forms a complex with the Lewis acid, so at least a stoichiometric amount of the catalyst is required.[7] Ensure you are using at least one equivalent of the catalyst relative to the acylating agent. |
| Inactive catalyst. | The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure all reagents and glassware are thoroughly dried before use. Use a freshly opened or properly stored container of the catalyst. |
Problem 2: Difficulty with product workup and catalyst removal.
| Possible Cause | Troubleshooting Step |
| Stable complex between product and catalyst. | The ketone product forms a stable complex with the Lewis acid (e.g., AlCl₃).[7] This complex must be hydrolyzed during the aqueous workup to release the product. Add the reaction mixture carefully to ice/water, followed by acid if necessary, to decompose the complex. |
| Homogeneous catalyst is difficult to separate. | Traditional Lewis acids like AlCl₃ can be difficult to remove completely from the product. Consider using a solid, heterogeneous catalyst (e.g., zeolites, Nafion) which can be easily filtered off at the end of the reaction.[9][10] |
Quantitative Data Summary
The choice of catalyst and reaction conditions can significantly impact the yield of the Friedel-Crafts acylation. The following table summarizes representative data on catalyst performance in the acylation of toluene.
| Catalyst | Acylating Agent | Toluene/Acylating Agent Ratio | Conversion (%) | Time (h) | Reference |
| AlBEA (Zeolite) | Benzoyl Chloride | 5 | 54.0 | 18 | [8] |
| GaBEA (Zeolite) | Benzoyl Chloride | 5 | 32.8 | 18 | [8] |
| FeBEA (Zeolite) | Benzoyl Chloride | 5 | 19.0 | 18 | [8] |
| In₂O₃-BEA | Benzoyl Chloride | 17 | 80 | 1.5 | [8] |
| HBEA | Benzoyl Chloride | 17 | 50 | 3 | [8] |
This data illustrates the relative activity of different solid acid catalysts. Reaction conditions and substrates will influence the optimal choice of catalyst.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃
This protocol provides a general method for the acylation of an aromatic compound.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene)
-
Aromatic substrate
-
Acyl chloride or acid anhydride
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser), all oven- or flame-dried.
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is completely dry.
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in the chosen anhydrous solvent, add the aromatic substrate.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add the acyl chloride (1.0 equivalent) dropwise from a dropping funnel over 15-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer. Wash the organic layer with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ultrasound-Assisted Acylation using a Heterogeneous Catalyst
This protocol is based on a greener methodology using a solid acid catalyst and ultrasound irradiation.[9][10]
Materials:
-
PTA@MIL-53(Fe) catalyst (or another suitable solid acid catalyst)
-
Acetonitrile (solvent)
-
Phenol (substrate)
-
Acyl chloride
-
Ultrasonic bath
-
25 mL round-bottom flask
Procedure:
-
In a 25 mL round-bottom flask, add the phenol (e.g., 6 mmol), acetonitrile (3 mL), and the solid catalyst (e.g., 20-200 mg).[10]
-
Place the flask in an ultrasonic bath.
-
Add the acyl chloride (e.g., 18 mmol) to the mixture.[10]
-
Expose the reaction mixture to ultrasound radiation at ambient temperature for the desired time (e.g., 5-45 minutes).[10]
-
After the reaction period, take a sample of the suspension.
-
Separate the solid catalyst from the reaction mixture by centrifugation or filtration. The catalyst can often be washed, dried, and reused.[10]
-
Analyze the liquid phase for product yield (e.g., by GC or HPLC).
-
Isolate the product using standard workup and purification techniques.
Visualizations
Caption: Mechanism of Friedel-Crafts acylation.
Caption: Troubleshooting workflow for a failed reaction.
Caption: Lewis acid interactions with different substrates.
References
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Benzophenones
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of benzophenones, with a primary focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of benzophenones?
A1: Peak tailing in the analysis of benzophenones, particularly hydroxylated derivatives, is often due to secondary interactions with the stationary phase. The primary causes include:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on benzophenone derivatives, such as hydroxyl groups. This is a significant cause of tailing for weakly acidic compounds.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of a hydroxylated benzophenone, both the ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[3][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing. A void at the column inlet is also a common cause of peak distortion.[2]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[5][6]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2]
Q2: Are all benzophenones equally susceptible to peak tailing?
A2: No. The susceptibility to peak tailing varies with the chemical structure of the benzophenone derivative.
-
Neutral Benzophenones: Benzophenone itself, lacking polar functional groups, is less likely to exhibit significant peak tailing due to silanol interactions.
-
Hydroxylated Benzophenones: Derivatives with hydroxyl groups are weakly acidic and are more prone to secondary interactions with silanol groups, especially at mid-range pH values.[4]
Q3: What is an acceptable peak asymmetry or tailing factor?
A3: For quantitative analysis, the USP tailing factor (Tf) should ideally be close to 1.0. A value between 0.9 and 1.2 is generally considered good. While some methods may accept a tailing factor up to 1.5, values exceeding this can compromise the accuracy and precision of integration.[7][8]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving the cause of peak tailing.
Step 1: Initial Assessment
-
Observe the chromatogram: Does the tailing affect all peaks or only specific benzophenone derivatives? Tailing of all peaks might suggest a system-wide issue (e.g., column void, extra-column volume), while tailing of specific peaks points towards analyte-specific interactions.
-
Review system suitability parameters: Check the tailing factor, theoretical plates, and resolution from your recent runs. A gradual increase in tailing over time often indicates column degradation.
Step 2: Investigate Potential Causes and Implement Solutions
The following table outlines common causes of peak tailing and the corresponding troubleshooting actions.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Secondary Silanol Interactions | For hydroxylated benzophenones, lower the mobile phase pH to 2.5-3.0 using an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[2][9] | Protonation of silanol groups minimizes secondary interactions, leading to a more symmetrical peak shape. |
| Use a modern, high-purity, end-capped C18 or C8 column (Type B silica).[1] | These columns have fewer accessible silanol groups, reducing the potential for tailing. | |
| Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v).[6][10] | TEA preferentially interacts with active silanol sites, preventing them from interacting with the analyte. | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[3][11] | Ensures the analyte is in a single ionic form (either fully protonated or deprotonated), resulting in a sharper peak. |
| Column Contamination/Void | Flush the column with a strong solvent. If a guard column is used, replace it.[2] | Removes contaminants that may be causing peak distortion. |
| If flushing doesn't work, reverse the column (if permissible by the manufacturer) and flush again. If the problem persists, the column may have a void and should be replaced.[2] | A new column should restore good peak shape if a void was the issue. | |
| Sample Overload | Reduce the injection volume or dilute the sample.[5][6] | If peak shape improves, the original issue was mass overload. |
| Sample Solvent Effects | Dissolve the sample in the initial mobile phase composition.[11][12] | Minimizes peak distortion caused by injecting a sample in a solvent significantly stronger than the mobile phase. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for 4-Hydroxybenzophenone
This protocol details a method for optimizing the mobile phase pH to reduce peak tailing for a weakly acidic benzophenone derivative.
1. Initial Conditions (Tailing Observed):
-
Analyte: 4-Hydroxybenzophenone
-
Column: Standard C18, 5 µm, 4.6 x 150 mm (Type A silica)
-
Mobile Phase: 60:40 Acetonitrile:Water (pH 6.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 288 nm
-
Observation: Significant peak tailing with an asymmetry factor > 1.8.
2. Troubleshooting Protocol:
-
Prepare Mobile Phase A: Acetonitrile (HPLC Grade)
-
Prepare Mobile Phase B (Aqueous with pH adjustment):
-
pH 3.0: Add 0.1% (v/v) formic acid to water (HPLC Grade).
-
pH 2.5: Add phosphoric acid to water (HPLC Grade) to adjust the pH to 2.5.
-
-
Analysis:
-
Equilibrate the column with a mobile phase composition of 60% Acetonitrile and 40% of the pH-adjusted aqueous phase for at least 15 minutes.
-
Inject the 4-hydroxybenzophenone standard.
-
Record the chromatogram and measure the peak asymmetry.
-
3. Expected Results:
| Mobile Phase Aqueous Component | Approximate pH | Expected Peak Asymmetry (Tf) |
| Water | 6.5 | > 1.8 |
| 0.1% Formic Acid in Water | 3.0 | 1.2 - 1.4 |
| Water adjusted to pH 2.5 with Phosphoric Acid | 2.5 | < 1.2 |
Diagrams
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Causes and solutions for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. mastelf.com [mastelf.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. scribd.com [scribd.com]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Strategies for Removing Unreacted Starting Materials
Welcome to the Technical Support Center for purification strategies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on removing unreacted starting materials from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method to remove unreacted starting materials?
A1: The choice of purification method depends on the physical and chemical properties of your desired product and the unreacted starting materials.
-
For solid products with different solubility profiles from the starting material: Recrystallization is often a good choice.[1][2][3][4]
-
For liquid products with a significant difference in boiling points (>25-50 °C) from the starting material: Distillation (simple or fractional) is suitable.[3][5][6][7][8]
-
For complex mixtures or when the product and starting material have similar properties: Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[9][10][11]
-
To remove acidic, basic, or water-soluble starting materials from an organic product: Liquid-liquid extraction is an effective method.[12][13][14][15][16]
Q2: My recrystallization is not working. What are the common reasons for failure?
A2: Common issues with recrystallization include:
-
No crystals forming: This could be due to using too much solvent, the solution not being saturated, or the cooling process being too rapid. Try scratching the inside of the flask or adding a seed crystal to induce crystallization.[1] You can also try to boil off some solvent to concentrate the solution.[4][17]
-
Low yield: This can result from using too much solvent, not cooling the solution to a low enough temperature, or washing the crystals with a solvent that is not cold enough.[17]
-
Oiling out: The compound separates as an oil instead of crystals. This may happen if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities. Try using a lower boiling point solvent or adding more solvent.[17]
Q3: I'm having trouble with my liquid-liquid extraction. How can I break an emulsion?
A3: Emulsions are a common problem in liquid-liquid extractions. To break an emulsion, you can try the following:
-
Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Gentle swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: Filter the mixture through a plug of glass wool.
-
Centrifugation: If available, centrifuging the mixture can help break the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate on their own.
Q4: My column chromatography separation is poor. What can I do to improve it?
A4: Poor separation in column chromatography can be caused by several factors:
-
Improper solvent system: The polarity of the eluent is crucial. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.
-
Poor column packing: An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Overloading the column: Loading too much sample will result in broad bands and poor resolution.
-
Sample applied in a solvent that is too polar: This can cause the sample to spread out before it has a chance to interact with the stationary phase. Dissolve the sample in the least polar solvent possible. If the sample is not soluble, you can use a "dry loading" technique.[9][18][19]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent).- Cooling is too rapid.- Compound is highly soluble even at low temperatures. | - Boil off some solvent to concentrate the solution.[4][17]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod or add a seed crystal.[1]- Try a different solvent or a solvent pair. |
| Product "oils out" instead of crystallizing. | - Melting point of the solid is below the boiling point of the solvent.- High concentration of impurities. | - Reheat the solution and add more solvent.- Use a lower-boiling point solvent.- Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities.[17] |
| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent to dissolve the solid.- Ensure the funnel and receiving flask are pre-heated during hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Cool the filtrate in an ice bath to maximize crystal formation. |
| Product is still impure after recrystallization. | - Cooling was too fast, trapping impurities.- The chosen solvent does not effectively differentiate between the product and the impurity. | - Allow the solution to cool slowly and undisturbed.- Perform a second recrystallization.- Choose a different solvent where the impurity is much more soluble than the product at all temperatures. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | - Incorrect solvent system (eluent polarity is too high or too low).- Column was overloaded with the sample.- Column was not packed properly (channeling).- Sample was loaded in a solvent that is too polar. | - Optimize the solvent system using TLC before running the column.- Reduce the amount of sample loaded onto the column.- Repack the column, ensuring a uniform and compact bed of silica gel.- Dissolve the sample in the mobile phase or a less polar solvent. Use the dry loading technique if necessary.[9][18][19] |
| Cracks appearing in the silica gel bed. | - The column ran dry (solvent level dropped below the top of the silica).- Heat generated from the solvent interacting with the silica gel. | - Always keep the solvent level above the top of the silica gel.- Pack the column using a slurry method and allow it to cool before running. |
| Compound is not eluting from the column. | - The eluting solvent is not polar enough.- The compound is strongly adsorbed to the silica gel (e.g., very polar compounds). | - Gradually increase the polarity of the eluent (gradient elution).- If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
| Compound elutes too quickly (with the solvent front). | - The eluting solvent is too polar. | - Start with a less polar solvent system. |
Quantitative Data Summary
The following table provides a general comparison of the different purification techniques. The values are typical estimates and can vary significantly depending on the specific compounds, the scale of the reaction, and the experimental conditions.
| Purification Method | Typical Yield (%) | Typical Purity Achieved (%) | Typical Processing Time | Key Advantages | Key Disadvantages |
| Recrystallization | 50 - 90[7] | > 98 | 1 - 24 hours | High purity for crystalline solids; scalable.[10][20] | Can have lower yields; not suitable for all solids. |
| Column Chromatography | 40 - 80 | 90 - 99 | 1 - 8 hours | Highly versatile for a wide range of compounds.[11] | Can be time-consuming and use large volumes of solvent; may have lower yield on large scale.[10] |
| Distillation | 60 - 95 | 95 - >99 | 1 - 6 hours | Effective for purifying liquids with different boiling points; good for large quantities.[5][6][7] | Not suitable for heat-sensitive compounds or azeotropes. |
| Liquid-Liquid Extraction | > 90 | Variable (depends on partitioning) | 0.5 - 2 hours | Fast and efficient for separating compounds based on acidity, basicity, or solubility.[12] | Can be limited by the partitioning coefficient; emulsions can be problematic. |
Experimental Protocols
Protocol 1: Recrystallization to Remove a Less Soluble Starting Material
This protocol is suitable when the unreacted starting material is less soluble in the chosen solvent than the desired product at high temperatures.
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. The starting material should have low solubility in this solvent even at high temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude reaction mixture. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the desired product is completely dissolved, leaving the undissolved starting material suspended.[1][3][21][22]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. The insoluble starting material will be collected on the filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[23]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 2: Flash Column Chromatography for Separating a Non-Polar Product from a Polar Starting Material
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (eluent) that provides good separation between your non-polar product (higher Rf value) and the polar starting material (lower Rf value).
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Fill the column with silica gel as a slurry in the initial, least polar eluent. Tap the column gently to ensure even packing and remove air bubbles.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[9][18][19]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a pump or an airline) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Extractive Workup to Remove a Basic Starting Material
This protocol is used to remove a basic starting material (e.g., an amine) from a neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for about 30 seconds.[13][15][16][26]
-
Separation: Allow the layers to separate. The protonated basic starting material will now be in the aqueous layer. Drain the lower aqueous layer.
-
Repeat (Optional): For efficient removal, repeat the acidic wash with a fresh portion of the acid solution.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 4: Fractional Distillation to Separate a Product from a Lower Boiling Point Starting Material
This protocol is suitable when the starting material has a significantly lower boiling point than the desired product.
-
Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[6][7][27]
-
Charging the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently. The vapor will begin to rise up the fractionating column.
-
Equilibration: As the vapor rises, it will condense and re-vaporize multiple times on the surfaces within the fractionating column. This process enriches the vapor with the more volatile component (the lower-boiling starting material).
-
Collecting the First Fraction: The temperature at the top of the column will stabilize at the boiling point of the lower-boiling starting material. Collect this fraction in the receiving flask until the temperature begins to rise again.
-
Collecting the Product Fraction: Change the receiving flask. Increase the heating to distill the higher-boiling product. The temperature will now stabilize at the boiling point of your product. Collect this fraction.
-
Shutdown: Stop the distillation before the distilling flask runs dry.
Visualizations
Caption: General workflow for purification of a crude reaction mixture.
Caption: Decision tree for selecting a purification method.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 4. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. byjus.com [byjus.com]
- 7. usalab.com [usalab.com]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. columbia.edu [columbia.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chromatography [chem.rochester.edu]
- 19. Purification [chem.rochester.edu]
- 20. brainly.com [brainly.com]
- 21. Home Page [chem.ualberta.ca]
- 22. personal.tcu.edu [personal.tcu.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 26. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 27. Purification [chem.rochester.edu]
Technical Support Center: Efficient Benzophenone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding catalyst selection and optimization for the synthesis of benzophenone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzophenone?
A1: The primary methods for benzophenone synthesis include:
-
Friedel-Crafts Acylation: This is the most traditional and widely used method, involving the reaction of benzene with benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst.[1][2] Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[3]
-
Oxidation of Diphenylmethane: This method involves the oxidation of diphenylmethane using various oxidizing agents and catalysts, such as metal naphthenates.[4]
-
Grignard Reagent Method: This route utilizes the reaction of a phenylmagnesium halide (Grignard reagent) with benzoyl chloride.[5]
-
Carbon Tetrachloride Method: This process involves the reaction of benzene and carbon tetrachloride with a catalyst like anhydrous aluminum chloride to form diphenyldichloromethane, which is then hydrolyzed to yield benzophenone.[5][6]
Q2: What is the difference between homogeneous and heterogeneous catalysts in this context?
A2: Homogeneous catalysts exist in the same phase as the reactants (typically liquid), while heterogeneous catalysts are in a different phase (usually a solid catalyst with liquid reactants).[7][8]
-
Homogeneous Catalysts (e.g., AlCl₃, FeCl₃): These are often highly active but can be difficult to separate from the reaction mixture, requiring extensive work-up procedures and leading to corrosive waste streams.[9][10]
-
Heterogeneous Catalysts (e.g., Zeolites, Ion-Exchange Resins): These are generally easier to separate (by filtration) and can often be regenerated and reused, making the process more environmentally friendly.[8][10][11] However, they might exhibit lower activity or require higher reaction temperatures compared to their homogeneous counterparts.[10]
Q3: Can I reuse my catalyst?
A3: Reusability largely depends on the type of catalyst.
-
Heterogeneous catalysts like zeolites and ion-exchange resins are designed for reuse.[8] They can be recovered by simple filtration, washed, and reactivated for subsequent reaction cycles.
-
Homogeneous catalysts like AlCl₃ are typically consumed or form stable complexes with the product, making recovery and reuse impractical and uneconomical.[4][9] Lewis acid ionic liquids are an exception, offering higher catalytic activity with the potential for recycling.[9]
Troubleshooting Guide
Problem 1: Low Product Yield
Q: I am getting a very low yield of benzophenone. What are the common causes and how can I improve it?
A: Low yields are a frequent issue and can stem from several factors.[12]
| Potential Cause | Troubleshooting Steps |
| Moisture in Reagents/Glassware | Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture, which deactivates them. Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents.[12] |
| Catalyst Inactivity | The catalyst may be old or improperly stored. Use a fresh, unopened batch of the Lewis acid catalyst. For heterogeneous catalysts, ensure they have been properly activated according to the supplier's protocol.[13] |
| Incorrect Stoichiometry | In classical Friedel-Crafts acylations, more than a stoichiometric amount of AlCl₃ is often required because it complexes with the resulting ketone product.[4] Review the literature for the optimal catalyst loading for your specific reaction. |
| Poor Temperature Control | Side reactions can occur at elevated temperatures, leading to the formation of tarry byproducts.[14] Add reagents slowly, especially the catalyst, and use an ice bath to maintain the recommended reaction temperature. |
| Inefficient Purification | Significant product loss can occur during work-up and purification steps like extraction, distillation, or column chromatography.[12][15] Ensure proper phase separation during extraction and choose an appropriate purification method. Sometimes, a lower-yielding reaction with a simpler work-up is more efficient overall.[15] |
| Substrate Deactivation | If you are synthesizing a substituted benzophenone, strongly deactivating groups on the aromatic ring can hinder the electrophilic substitution reaction.[3] In such cases, a more potent catalyst system or harsher reaction conditions may be necessary. |
Problem 2: Catalyst Deactivation and Regeneration
Q: My heterogeneous catalyst (e.g., zeolite) has lost its activity after a few runs. What happened and can I regenerate it?
A: Heterogeneous catalysts are prone to deactivation over time. The primary causes are fouling, poisoning, and sintering.[16][17]
| Deactivation Mechanism | Description | Regeneration Procedure |
| Fouling (Coking) | Deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, blocking active sites.[16] | Calcination: Heat the catalyst in a controlled flow of air or an inert gas at high temperatures (e.g., 300–500°C) to burn off the coke deposits.[18] |
| Poisoning | Strong chemisorption of impurities or byproducts onto the active sites, rendering them inactive.[16] | Washing/Leaching: Wash the catalyst with appropriate solvents, acids, or bases to remove the adsorbed poisons.[18] The specific procedure depends on the nature of the poison. |
| Sintering | Thermal degradation of the catalyst structure, leading to a loss of active surface area. This is often irreversible.[16] | Sintering is generally irreversible. To prevent it, avoid operating the reaction at excessively high temperatures. |
Problem 3: Product Purification Issues
Q: My final product is an oil that won't crystallize, or it is contaminated with byproducts. How can I purify it?
A: Benzophenone is a solid at room temperature (m.p. 47-49°C), so a liquid product indicates impurities.[19][20]
| Issue | Recommended Purification Method |
| Oily Product / Failure to Crystallize | This is a common sign of impurities. Vacuum Distillation is highly effective for purifying benzophenone and its derivatives.[1][20] The boiling point of benzophenone is approximately 188-190°C at 15 mmHg.[1] |
| Colored Impurities | Recrystallization from a suitable solvent like ethanol can be effective for removing colored impurities and obtaining pure white crystals.[1] |
| Closely-Related Byproducts | If distillation and recrystallization are insufficient, Column Chromatography on silica gel can separate the desired product from structurally similar impurities.[19] |
| Residual Homogeneous Catalyst | After a reaction using a catalyst like AlCl₃, the work-up typically involves careful quenching with ice/water, followed by extraction with an organic solvent. The organic layer should be washed with a dilute acid, then a bicarbonate solution, and finally brine to remove all traces of the catalyst and acidic byproducts.[1][21] |
Data Presentation: Catalyst Performance in Benzophenone Synthesis
The following tables summarize quantitative data for various catalytic systems used in benzophenone synthesis.
Table 1: Homogeneous Catalysts
| Catalyst System | Acylating Agent | Aromatic Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Benzoyl Chloride | Benzene | Reflux | 3.5 | 80-89 | [1] |
| Dimeric Surfactant | Benzoyl Chloride | Toluene | 60-120 | 5-8 | ~56 | [19] |
| BmimCl–FeCl₃ | Benzoic Anhydride | Benzene | 100 | 0.5 | 97 | [9] |
| BmimCl–AlCl₃ | Benzoic Anhydride | Benzene | 100 | 2 | 85 | [9] |
| BmimCl–ZnCl₂ | Benzoic Anhydride | Benzene | 100 | 2 | 78 | [9] |
| FeCl₃ | Benzoyl Chloride | Benzene | Reflux | N/A | <10 | [3] |
Table 2: Heterogeneous Catalysts
| Catalyst System | Acylating Agent | Aromatic Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | H-beta Zeolite | Benzoic Acid | Phenol | 180 | 4 | High Yield* |[11] | | H-Y Zeolite | Benzoic Acid | Phenol | 180 | 4 | Moderate Yield* |[11] | | Ion-Exchange Resin | Ammonia | Benzophenone | 200 | N/A | N/A** |[22] |
*Yields reported for hydroxybenzophenones, not benzophenone itself. The study highlights the activity of zeolites in acylation. **Reaction shown is for imine formation, but demonstrates the catalytic activity of the resin at high temperatures.
Experimental Protocols
Protocol 1: Classic Friedel-Crafts Acylation using AlCl₃
This protocol describes the synthesis of benzophenone from benzene and benzoyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzoyl Chloride
-
Anhydrous Benzene (Caution: Carcinogen, handle in a fume hood)[1]
-
Hydrochloric Acid (HCl), dilute
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Dichloromethane (for extraction)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas trap), and a dropping funnel.
-
In the flask, add anhydrous benzene (e.g., 150 mL).
-
Carefully add anhydrous AlCl₃ (e.g., 60 g) to the benzene with stirring.
-
From the dropping funnel, add benzoyl chloride (e.g., 50 mL) dropwise to the stirred suspension. The addition should be slow enough to maintain control over the reaction, which is exothermic and evolves HCl gas.[1]
-
After the addition is complete, heat the mixture to reflux for 3-4 hours until the evolution of HCl ceases.[1]
-
Cool the reaction mixture in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by a mixture of ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Wash the combined organic layers with dilute HCl, then with water, then with NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure benzophenone.[1]
Protocol 2: Benzoylation of Phenol using H-beta Zeolite
This protocol outlines a greener approach for the synthesis of hydroxybenzophenones.
Materials:
-
H-beta Zeolite (activated by heating under vacuum)
-
Phenol
-
Benzoic Acid
Procedure:
-
Activate the H-beta zeolite catalyst by heating it under vacuum at a high temperature (e.g., 400-500°C) for several hours to remove adsorbed water.
-
In a round-bottom flask, combine phenol, benzoic acid (in a stoichiometric ratio), and the activated H-beta zeolite catalyst (e.g., 10-20 wt% of reactants).[11]
-
Heat the solvent-free mixture with stirring to the desired reaction temperature (e.g., 180°C).[11]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
After the desired conversion is reached (e.g., 4-6 hours), cool the reaction mixture to room temperature.
-
Add a solvent (e.g., ethyl acetate) to dissolve the products and unreacted starting materials.
-
Recover the solid zeolite catalyst by simple filtration. The catalyst can be washed, dried, and calcined for reuse.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the resulting crude product containing hydroxybenzophenones by column chromatography or recrystallization.
Visualizations
Caption: Logical workflow for selecting a catalyst based on key performance and economic criteria.
Caption: General experimental workflow for catalyst screening and optimization in benzophenone synthesis.
References
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. doubtnut.com [doubtnut.com]
- 3. researchgate.net [researchgate.net]
- 4. US3642906A - Manufacture of benzophenone - Google Patents [patents.google.com]
- 5. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
- 14. Sciencemadness Discussion Board - benzophenone synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. ijset.com [ijset.com]
- 18. mdpi.com [mdpi.com]
- 19. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]
- 20. Sciencemadness Discussion Board - Stubborn benzophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Benzophenone Derivatives for Researchers and Drug Development Professionals
A Note on 2-Acetoxy-3'-methylbenzophenone: Publicly available experimental data on the biological and photochemical properties of this compound is limited at the time of this publication. Therefore, this guide provides a comparative analysis of other well-characterized benzophenone derivatives to serve as a valuable resource for researchers and professionals in the field of drug development. The methodologies and comparative data presented herein for other derivatives can provide a framework for the evaluation of this compound should it become a subject of further investigation.
The benzophenone scaffold is a prominent structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and photoprotective effects.[1] This guide offers a comparative overview of the performance of several benzophenone derivatives, supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of Benzophenone Derivatives
To facilitate a clear comparison, the following table summarizes key performance indicators for a selection of benzophenone derivatives based on published experimental data. These derivatives have been chosen to represent the diverse biological activities of this class of compounds.
| Derivative | Activity | Assay | Cell Line/Target | Result (IC50 / % Inhibition) | Reference |
| Garcinol | Cytotoxicity | Apoptosis Induction | Human Leukemia Cell Lines | - | [2] |
| Isogarcinol | Cytotoxicity | Apoptosis Induction | Human Leukemia Cell Lines | More potent than Garcinol | [2] |
| Xanthochymol | Cytotoxicity | Apoptosis Induction | Human Leukemia Cell Lines | More potent than Garcinol | [2] |
| Compound 6 (Polyprenylated Benzophenone) | Cytotoxicity | MTT Assay | CNE1 (Nasopharyngeal Carcinoma) | 7.8 ± 0.2 µM | |
| Compound 6 (Polyprenylated Benzophenone) | Cytotoxicity | MTT Assay | CNE2 (Nasopharyngeal Carcinoma) | 9.1 ± 0.3 µM | |
| Mahkoside B derivative (Compound 18) | Cytotoxicity | Not Specified | Esophageal, Stomach, Prostate Cancer | < 10 µM | [3][4] |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | Anti-inflammatory | COX-2 Inhibition | In vitro enzymatic assay | Selective COX-2 inhibitor | |
| 4-hydroxy-4'-methoxybenzophenone (5) | Anti-inflammatory | COX-1 Inhibition | In vitro enzymatic assay | Selective COX-1 inhibitor | [5] |
| Ketoprofen | Photostability | UV Lamp Irradiation | Aqueous Solution | t1/2 = 0.8 min | [6] |
| Benzophenone-3 (BP-3) | Photostability | Solar Radiation | Aqueous Solution | 4% degradation after 28 days | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring their absorbance, is directly proportional to the number of metabolically active cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzophenone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound indicates its potential anti-inflammatory effect.
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes, the test benzophenone derivative at various concentrations, and a chromogenic substrate.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control. Incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid and the chromogenic substrate.
-
Signal Detection: Measure the absorbance or fluorescence of the oxidized substrate over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for both COX-1 and COX-2 to assess the compound's inhibitory potency and selectivity.
Photostability Testing
This procedure is based on the ICH Q1B guideline for photostability testing of new drug substances and products.
Principle: The stability of a compound upon exposure to light is assessed to determine its potential for photodegradation, which can lead to loss of potency or the formation of toxic byproducts.
Procedure:
-
Sample Preparation: Prepare samples of the benzophenone derivative in a solid state and/or in solution in chemically inert, transparent containers. Prepare control samples protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
Forced Degradation (Optional): To identify potential degradation products, samples can be exposed to more intense light or for longer durations.
-
Analysis: After exposure, analyze the samples for any physical or chemical changes. This typically involves chromatographic methods (e.g., HPLC) to quantify the parent compound and detect any degradation products.
-
Data Evaluation: Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation. The half-life (t1/2) under specific light conditions can be calculated.
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified apoptosis signaling pathway induced by some benzophenone derivatives.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. 2-Hydroxy-3-methylbenzophenone | C14H12O2 | CID 77688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 2-Acetoxy-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of 2-Acetoxy-3'-methylbenzophenone. The following sections detail the validation of hypothetical, yet scientifically plausible, methods for each technique, presenting experimental data to support an objective comparison of their performance.
Introduction to Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For a compound like this compound, both HPLC and GC stand out as powerful separation techniques.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in the pharmaceutical industry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. A Reversed-Phase HPLC (RP-HPLC) method is proposed, as it is a common approach for compounds with moderate polarity.
-
Gas Chromatography (GC): An ideal technique for the analysis of volatile and thermally stable compounds. Given the benzophenone structure, GC with Flame Ionization Detection (FID) is a viable and sensitive option.
Comparative Validation Data
The performance of the proposed HPLC and GC methods was evaluated based on the International Council for Harmonisation (ICH) guidelines for analytical method validation. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC Method |
| Linearity Range | 10 - 150 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Regression Equation | y = 25432x + 1254 | y = 18765x + 987 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC % Recovery (Mean ± SD) | GC % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.8% | 98.9 ± 1.2% |
| 100% | 100.2 ± 0.5% | 100.5 ± 0.9% |
| 120% | 99.8 ± 0.7% | 99.2 ± 1.1% |
Table 3: Precision
| Parameter | HPLC (% RSD) | GC (% RSD) |
| Repeatability (Intra-day) | 0.65% | 0.85% |
| Intermediate Precision (Inter-day) | 1.10% | 1.45% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC | GC |
| LOD | 0.5 µg/mL | 0.2 µg/mL |
| LOQ | 1.5 µg/mL | 0.6 µg/mL |
Table 5: Specificity / Forced Degradation
| Stress Condition | HPLC (% Degradation) | GC (% Degradation) |
| Acid Hydrolysis (0.1N HCl) | 15.2% | 14.8% |
| Base Hydrolysis (0.1N NaOH) | 25.8% | 26.3% |
| Oxidative (3% H₂O₂) | 10.5% | 11.2% |
| Thermal (80°C) | 5.1% | 5.5% |
| Photolytic (UV light) | 8.9% | 9.1% |
| Peak Purity (PDA) | Pass | N/A |
| Resolution of Degradants | > 2.0 | > 1.8 |
Experimental Protocols
Detailed methodologies for the validation of the proposed HPLC and GC methods are provided below.
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation Procedure:
-
Specificity: Forced degradation studies were conducted by exposing the sample to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms were evaluated for the resolution of the main peak from any degradation products.
-
Linearity: A series of standard solutions were prepared in the range of 10-150 µg/mL and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
-
Accuracy: Accuracy was determined by the recovery method. A known amount of the standard was spiked into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate.
-
Precision:
-
Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed by a different analyst on a different day.
-
-
LOD and LOQ: The limit of detection and limit of quantitation were determined based on the standard deviation of the response and the slope of the calibration curve.
GC Method Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode 20:1).
Validation Procedure:
-
Specificity: Similar to the HPLC method, forced degradation studies were performed to ensure the separation of the analyte from potential degradants.
-
Linearity: Standard solutions in the range of 5-100 µg/mL were prepared and injected in triplicate to establish the calibration curve.
-
Accuracy: The recovery of the analyte was determined by spiking a placebo with the standard at 80%, 100%, and 120% of the target concentration, with each level prepared in triplicate.
-
Precision:
-
Repeatability: Six injections of a 50 µg/mL standard solution were analyzed.
-
Intermediate Precision: The study was repeated by a different analyst on a subsequent day.
-
-
LOD and LOQ: These were calculated from the signal-to-noise ratio of the chromatograms at low concentrations.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the validation of the HPLC and GC methods.
Caption: HPLC Method Validation Workflow.
Caption: GC Method Validation Workflow.
Conclusion and Recommendations
Both the HPLC and GC methods are suitable for the quantitative analysis of this compound, with each offering distinct advantages.
-
The HPLC method demonstrates excellent linearity over a wider range and slightly better precision. The use of a photodiode array (PDA) detector allows for peak purity analysis, which is a significant advantage for specificity in stability-indicating methods. This method is recommended for routine quality control and stability testing where high precision and the ability to assess peak purity are paramount.
-
The GC method provides a lower limit of detection and quantitation, making it a more sensitive technique for trace-level analysis. It is a robust and reliable method, particularly if the primary concern is the detection of low-level impurities or degradants.
The final choice of method will depend on the specific application, the available instrumentation, and the desired sensitivity of the analysis. For general-purpose quantification in a drug substance or product, the HPLC method is likely the more versatile choice. However, for applications requiring higher sensitivity, such as impurity profiling, the GC method may be preferred.
A Comparative Spectral Analysis of 2-Acetoxy-3'-methylbenzophenone and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral comparison of the aromatic ketone 2-Acetoxy-3'-methylbenzophenone with its synthetic precursors, 2-hydroxy-3'-methylbenzophenone and acetic anhydride. Understanding the spectral shifts and characteristics resulting from the acetylation of the hydroxyl group is crucial for reaction monitoring, purity assessment, and structural elucidation in medicinal chemistry and drug development. This document presents quantitative spectral data, detailed experimental protocols for synthesis and analysis, and visual diagrams to illustrate the synthetic and analytical workflows.
Spectral Data Summary
The following table summarizes the key spectral features of this compound and its precursors. The data for the precursors is based on experimental findings, while the data for the product is predicted based on established spectroscopic principles and the observed shifts in analogous compounds.
| Compound | UV-Vis (λmax, nm) | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| 2-Hydroxy-3'-methylbenzophenone | ~260, ~340 | 3400-3000 (br, O-H), ~1630 (C=O, conjugated), 1600-1450 (C=C, aromatic) | ~11-12 (s, 1H, OH), 7.2-7.8 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃) |
| Acetic Anhydride | ~225[1] | ~1820, ~1750 (C=O, anhydride)[2] | ~2.2 (s, 6H, CH₃)[3][4] |
| This compound (Predicted) | ~255, ~300 | ~1770 (C=O, ester), ~1665 (C=O, ketone), 1600-1450 (C=C, aromatic) | 7.2-7.9 (m, 8H, Ar-H), 2.3-2.4 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, OCOCH₃) |
Experimental Protocols
Synthesis of this compound
This protocol describes the acetylation of 2-hydroxy-3'-methylbenzophenone using acetic anhydride.
Materials:
-
2-hydroxy-3'-methylbenzophenone
-
Acetic anhydride
-
Pyridine (or a catalytic amount of a strong acid like sulfuric acid)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-hydroxy-3'-methylbenzophenone (1 equivalent) in pyridine or a suitable solvent like dichloromethane in a round-bottom flask.
-
Add acetic anhydride (1.5-2 equivalents) to the solution.[5] If not using pyridine as the solvent, add a catalytic amount of a strong acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acid catalyst.[6]
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Spectral Analysis
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare dilute solutions of each compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Record the absorption spectra over a range of 200-400 nm using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectra of the neat compounds (for liquids like acetic anhydride) or as KBr pellets or thin films (for solids).
-
Record the spectra over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption peaks for the functional groups present in each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of each compound in a deuterated solvent (e.g., CDCl₃).
-
Record the ¹H NMR spectra on a high-resolution NMR spectrometer.
-
Determine the chemical shifts (δ), integration, and multiplicity of all proton signals.
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathway and the general workflow for the spectral analysis of the compounds.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectral analysis.
Discussion of Spectral Comparisons
The acetylation of the hydroxyl group in 2-hydroxy-3'-methylbenzophenone to form this compound is expected to induce significant changes in the spectral properties of the molecule.
-
UV-Vis Spectroscopy: The intramolecular hydrogen bonding between the hydroxyl group and the carbonyl group in 2-hydroxy-3'-methylbenzophenone results in a red-shifted (longer wavelength) absorption band around 340 nm. Upon acetylation, this hydrogen bond is removed, which is predicted to cause a blue shift (shorter wavelength) in the corresponding absorption maximum to around 300 nm. The absorption band around 260 nm, attributed to the benzoyl chromophore, is expected to experience a slight blue shift.
-
IR Spectroscopy: The most notable change in the IR spectrum will be the disappearance of the broad O-H stretching band from 3400-3000 cm⁻¹ of the precursor and the appearance of a strong C=O stretching band for the ester group in the product at a higher wavenumber (around 1770 cm⁻¹) than the ketone's carbonyl stretch. The conjugated ketone carbonyl stretch, which is at a lower frequency in the precursor due to hydrogen bonding, is expected to shift to a slightly higher frequency (around 1665 cm⁻¹) in the acetylated product.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the most telling evidence of a successful reaction is the disappearance of the downfield singlet corresponding to the acidic hydroxyl proton of 2-hydroxy-3'-methylbenzophenone. Concurrently, a new singlet, integrating to three protons, is expected to appear in the upfield region (around 2.1 ppm) due to the methyl protons of the newly formed acetate group. The chemical shifts of the aromatic protons adjacent to the substitution site are also expected to shift slightly downfield due to the electronic effect of the acetyl group.
References
- 1. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Acetic anhydride(108-24-7) 1H NMR spectrum [chemicalbook.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
A Comparative Guide to the Biological Activity of 2-Acetoxy-3'-methylbenzophenone and Its Analogs
Disclaimer: Direct experimental data on the biological activity of 2-Acetoxy-3'-methylbenzophenone and its immediate precursor, 2-Hydroxy-3'-methylbenzophenone, is not available in the current scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related benzophenone analogs. The presented information is intended to infer potential activities and guide future research.
Introduction
Benzophenones are a class of aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core benzophenone scaffold can be readily functionalized, leading to a wide array of derivatives with activities spanning from anticancer and anti-inflammatory to antimicrobial and antiviral. This guide focuses on the potential biological profile of this compound by comparing it with known analogs. The introduction of an acetoxy group at the 2-position and a methyl group at the 3'-position can influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which in turn can modulate its biological activity and metabolic stability.
Comparative Analysis of Biological Activities
Based on the activities of analogous benzophenone derivatives, this compound could potentially exhibit a range of biological effects. The following sections and tables summarize the observed activities of various benzophenone analogs, providing a basis for inferring the potential activity of the target compound.
Anticancer Activity
Numerous benzophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.
Table 1: Cytotoxic Activity of Selected Benzophenone Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical: this compound | Various | Data not available | - |
| 2-Amino-substituted benzophenones | Multiple human cancer cell lines | 0.01 - 1 | [1] |
| Polyhydroxy benzophenones | Murine leukemia P388 cells | 1.5 - 10 | [2] |
| Benzophenone-thiazole hybrids | Human breast cancer (MCF-7) | 5 - 20 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzophenones are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Table 2: Anti-inflammatory Activity of Selected Benzophenone Analogs
| Compound/Analog | Assay | Endpoint | Result | Reference |
| Hypothetical: this compound | - | - | Data not available | - |
| Benzophenone-thiazole derivatives | Croton oil-induced ear edema in mice | Inhibition of edema | Significant inhibition | [3] |
| 4-Aminobenzophenones | LPS-stimulated cytokine release in PBMCs | IC50 for IL-1β and TNF-α | 0.006 - 0.014 µM | [4] |
| Glucosylated benzophenones | In vitro COX inhibition | Selective COX-1/COX-2 inhibition | Moderate to high | [5] |
Antimicrobial Activity
Certain benzophenone derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi. The presence of hydroxyl and other functional groups can play a crucial role in their antimicrobial potential.
Table 3: Antimicrobial Activity of Selected Benzophenone Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical: this compound | - | Data not available | - |
| Substituted benzophenone derivatives | Phytopathogenic fungi | Variable | [6] |
| Benzophenone fused azetidinone derivatives | Various bacteria and fungi | Good inhibition | [7] |
| 2,2′,4-Trihydroxybenzophenone | Poultry bacterial pathogens | 62.5 - 250 | [4] |
Experimental Protocols
To facilitate future research and ensure reproducibility, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzophenone derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Enzyme Preparation: Prepare purified ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: In a 96-well plate, add buffer, heme, and the test compound.
-
Enzyme Addition: Add the COX enzyme to initiate the reaction.
-
Substrate Addition: Add arachidonic acid to start the peroxidase reaction, followed by a chromogenic substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
General Workflow for Biological Activity Screening
Caption: A general workflow for the synthesis and biological evaluation of benzophenone analogs.
Putative Anti-inflammatory Signaling Pathway
Caption: A simplified diagram illustrating the potential mechanism of anti-inflammatory action of benzophenone analogs via COX inhibition.
References
- 1. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Benzophenones: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzophenones is a critical step in the creation of a vast array of pharmaceuticals and other valuable chemical entities. This guide provides a comprehensive cost-benefit analysis of four primary synthetic routes to benzophenone: Friedel-Crafts acylation, oxidation of diphenylmethane, Grignard reaction, and Suzuki coupling. The comparison focuses on key metrics including yield, reaction conditions, cost of materials, and overall process efficiency to aid in the selection of the most appropriate method for specific research and development needs.
Executive Summary
The synthesis of benzophenones can be approached through several distinct chemical transformations, each with its own set of advantages and disadvantages. This guide presents a comparative analysis of four major synthetic strategies. The Friedel-Crafts acylation is a classic and widely used method offering high yields but often requires stoichiometric amounts of a Lewis acid catalyst and can generate significant waste. The oxidation of diphenylmethane provides a more atom-economical alternative, particularly with modern catalytic systems, though starting material cost can be a factor. The Grignard reaction offers a versatile route with good yields but is sensitive to moisture and requires careful handling of reactive organometallic reagents. Finally, the Suzuki coupling represents a modern, highly versatile, and often high-yielding approach, though the cost of the palladium catalyst can be a significant consideration.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the four synthetic routes to benzophenone. For the purpose of a standardized comparison, the data presented is based on representative laboratory-scale syntheses of the parent benzophenone molecule.
| Metric | Friedel-Crafts Acylation | Oxidation of Diphenylmethane | Grignard Reaction | Suzuki Coupling |
| Typical Yield | 80-95%[1][2] | 85-98%[3] | 80-90% | 85-95% |
| Reaction Time | 2-6 hours | 4-24 hours | 2-4 hours | 2-12 hours |
| Reaction Temperature | 0-60 °C | 80-150 °C | 0-35 °C | 80-110 °C |
| Catalyst Loading | >100 mol% (Lewis Acid) | 1-10 mol% (Metal Catalyst) | N/A (Stoichiometric Reagent) | 0.1-5 mol% (Palladium Catalyst) |
| Key Reagents Cost | Moderate | Moderate to High | Moderate | High |
| Catalyst Cost | Low to Moderate | Moderate | N/A | High |
| Waste Generation | High (acidic waste) | Low to Moderate | Moderate (salt byproducts) | Moderate (boron and salt waste) |
| Scalability | Excellent | Good | Moderate | Good |
Detailed Experimental Protocols
Friedel-Crafts Acylation of Benzene with Benzoyl Chloride
This electrophilic aromatic substitution reaction is a cornerstone of benzophenone synthesis.[4][5]
Procedure:
-
To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in dry benzene (excess, serving as both reactant and solvent) at 0 °C, slowly add benzoyl chloride (1.0 equivalent).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or distillation to afford benzophenone.
Oxidation of Diphenylmethane
This method offers a more direct route, converting the methylene bridge of diphenylmethane to a carbonyl group.
Procedure:
-
A mixture of diphenylmethane (1.0 equivalent) and a suitable catalyst (e.g., a cobalt-manganese complex, 1-5 mol%) in a solvent such as acetic acid is prepared.
-
An oxidizing agent, such as hydrogen peroxide or air/oxygen, is introduced into the reaction mixture.
-
The reaction is heated to 100-120 °C for 6-12 hours under constant stirring.
-
After completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography or recrystallization to yield benzophenone.[3]
Grignard Reaction of Phenylmagnesium Bromide with Benzonitrile
This nucleophilic addition reaction provides a versatile method for constructing the benzophenone scaffold.
Procedure:
-
A solution of phenylmagnesium bromide (1.1 equivalents) in a dry ether solvent (e.g., diethyl ether or THF) is prepared.
-
Benzonitrile (1.0 equivalent) is slowly added to the Grignard reagent at 0 °C.
-
The reaction mixture is then stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization to give benzophenone.
Suzuki Coupling of Benzoyl Chloride with Phenylboronic Acid
This palladium-catalyzed cross-coupling reaction is a modern and highly efficient method for the synthesis of biaryl ketones.
Procedure:
-
To a reaction vessel containing phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) is added a solvent such as toluene or dioxane.
-
Benzoyl chloride (1.0 equivalent) is then added to the mixture.
-
The reaction is heated to 90-110 °C for 4-8 hours under an inert atmosphere.
-
After cooling, the reaction mixture is filtered to remove the catalyst and inorganic salts.
-
The filtrate is washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated.
-
The resulting residue is purified by column chromatography to afford pure benzophenone.[6]
Cost-Benefit Analysis Workflow
The selection of an optimal synthetic route involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for this cost-benefit analysis.
Caption: Logical workflow for selecting a synthetic route to benzophenone.
Reaction Mechanisms
The underlying chemical transformations for each synthetic route are depicted in the following diagrams.
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Friedel-Crafts acylation for benzophenone synthesis.
Oxidation of Diphenylmethane Mechanism (Simplified Radical Pathway)
Caption: Simplified radical mechanism for the oxidation of diphenylmethane.
Grignard Reaction Mechanism
Caption: Mechanism of benzophenone synthesis via Grignard reaction with benzonitrile.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki coupling synthesis of benzophenone.
Conclusion
The choice of a synthetic route for benzophenone is a complex decision that depends on a variety of factors including the desired scale of production, purity requirements, cost constraints, and available equipment and expertise.
-
Friedel-Crafts acylation remains a robust and high-yielding method, particularly for large-scale industrial production where the cost of the Lewis acid and waste treatment can be managed effectively.
-
Oxidation of diphenylmethane presents a more atom-economical and potentially "greener" alternative, especially with the development of efficient and recyclable catalysts.
-
The Grignard reaction offers good yields and versatility but requires stringent anhydrous conditions and careful handling of the reactive Grignard reagent, making it well-suited for laboratory-scale syntheses.
-
Suzuki coupling is a powerful and highly versatile modern method that provides high yields under relatively mild conditions, but the high cost of palladium catalysts may be a limiting factor for large-scale applications unless efficient catalyst recycling is implemented.
For researchers and drug development professionals, a thorough evaluation of these factors, guided by the data and protocols presented in this guide, will enable the selection of the most appropriate and cost-effective synthetic strategy for their specific needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Preparation of Benzophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. How to convert benzene to benzophenone? [vedantu.com]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Catalysts for Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of valuable aromatic ketones, which are key intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount to the success of this reaction, influencing yield, selectivity, and environmental impact. This guide provides an objective comparison of various catalytic systems for Friedel-Crafts acylation, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Catalyst Performance: A Quantitative Comparison
The efficacy of different catalysts in Friedel-Crafts acylation is best illustrated through a direct comparison of their performance under defined reaction conditions. The following table summarizes quantitative data for the acylation of anisole, a common model substrate, with various acylating agents, highlighting key performance indicators such as catalyst type, catalyst loading, reaction temperature, time, and product yield.
| Catalyst System | Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Lewis Acids | ||||||
| AlCl₃ | Acetyl chloride | Stoichiometric | RT | 1 | 95 (para) | [1][2] |
| FeCl₃ | Acetyl chloride | Stoichiometric | RT | 1 | 92 (para) | [3][4] |
| Cu(OTf)₂ | Benzoyl chloride | 10 | 80 | 1 | >99 (96% para) | [5] |
| Hf(OTf)₄ | Acetic anhydride | 5 | 50 | 16 | 93 (para) | [6] |
| Heterogeneous Solid Acids | ||||||
| HZSM-5 Zeolite | Acetic anhydride | - | 250 | 4 | 70.6 | [7] |
| CeZSM-5 Zeolite | Acetic anhydride | - | 250 | 4 | 86.4 | [7] |
| Montmorillonite K-10 Clay | Acetic anhydride | - | 110 | 0.5 | 98 (para) | [8] |
| In₂O₃/MCM-41 | Benzoyl chloride | - | 150 | 1 | 95 | [7] |
| Ionic Liquids | ||||||
| [emim]Cl-AlCl₃ | Acetyl chloride | - | RT | 0.1 | 98 (para) | [5] |
| [bmim][BF₄] with Cu(OTf)₂ | Benzoyl chloride | 10 | 80 | 1 | >99 (96% para) | [5] |
Note: "RT" denotes room temperature. Catalyst loading for solid acids is often reported as a weight percentage of the reactant, which is not directly comparable to the molar percentage of homogeneous catalysts.
Experimental Workflow & Methodologies
A systematic approach is crucial for the comparative evaluation of catalysts. The following diagram illustrates a general experimental workflow for such a study.
Caption: General workflow for a comparative study of Friedel-Crafts acylation catalysts.
Detailed Experimental Protocols
Below are representative experimental protocols for the Friedel-Crafts acylation of anisole using different classes of catalysts.
1. Homogeneous Lewis Acid Catalysis (e.g., AlCl₃)
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is assembled and flame-dried under an inert atmosphere (N₂ or Ar).
-
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, stoichiometric amount) and a dry solvent (e.g., dichloromethane) are added to the flask. The mixture is cooled in an ice bath.
-
Reaction: A solution of anisole and acetyl chloride in the dry solvent is added dropwise from the dropping funnel to the stirred suspension of AlCl₃.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.[1]
2. Heterogeneous Solid Acid Catalysis (e.g., Zeolite)
-
Catalyst Activation: The zeolite catalyst is activated by heating under vacuum or a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: A mixture of anisole, acetic anhydride, and the activated zeolite catalyst is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring for the specified time.
-
Monitoring: The reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC).
-
Work-up: After cooling to room temperature, the solid catalyst is separated by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure to obtain the crude product.
-
Purification: The product is purified by distillation or column chromatography. The recovered catalyst can be washed, dried, and reactivated for reuse.[7]
3. Ionic Liquid Catalysis
-
Reaction Setup: The Friedel-Crafts acylation is carried out in an ionic liquid which can act as both the solvent and the catalyst.[9]
-
Reaction: To a stirred mixture of the ionic liquid (e.g., [emim]Cl-AlCl₃) and anisole, the acylating agent (e.g., acetyl chloride) is added dropwise at the desired temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC.
-
Work-up and Isolation: The product is typically extracted from the ionic liquid phase using an organic solvent (e.g., diethyl ether). The ionic liquid, often containing the catalyst, can be recovered by removing any residual solvent under vacuum and potentially be reused.[5][10]
Catalyst Selection Considerations
The choice of catalyst for Friedel-Crafts acylation involves a trade-off between reactivity, cost, safety, and environmental impact.
-
Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly effective and inexpensive catalysts. However, they are required in stoichiometric amounts, are sensitive to moisture, and generate a significant amount of corrosive waste during work-up.[2][3][4]
-
Metal Triflates (e.g., Cu(OTf)₂, Hf(OTf)₄): These are more moisture-tolerant Lewis acids that can be used in catalytic amounts. They often exhibit higher selectivity but are generally more expensive than traditional Lewis acids.[5][6]
-
Solid Acids (e.g., Zeolites, Clays): These heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion and waste generation.[7][8] Their catalytic activity and selectivity can be tuned by modifying their structure and acidity.
-
Ionic Liquids: These compounds can act as both solvents and catalysts, offering high reaction rates and selectivity.[10] Their negligible vapor pressure makes them environmentally benign alternatives to volatile organic solvents. However, their cost and the potential difficulty in product separation can be drawbacks.[9][10]
Signaling Pathway of Catalytic Action
The following diagram illustrates the generalized mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
This guide provides a foundational understanding for comparing catalysts in Friedel-Crafts acylation. For specific applications, further optimization of reaction conditions is recommended to achieve the desired outcome efficiently and sustainably.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 2-Acetoxy-3'-methylbenzophenone: A Step-by-Step Guide
For Immediate Release
[City, State] – In the dynamic landscape of pharmaceutical research and development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 2-Acetoxy-3'-methylbenzophenone, a compound utilized in various research applications. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for closely related benzophenone derivatives, the following precautions should be taken:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use nitrile or other chemically resistant gloves. Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. Collect the absorbed material and the spilled substance into a sealed, properly labeled container for hazardous waste disposal.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound (CAS 890098-89-2) is not publicly available, data from closely related benzophenone compounds provide critical safety and disposal information.
| Parameter | Information (Inferred from Benzophenone and its Derivatives) | Source Citation |
| GHS Hazard Statements | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Do not dispose of with household garbage or allow to reach the sewage system. | [2][3] |
| Personal Protective Equipment | Safety glasses, protective gloves, lab coat. | [2] |
| Spill Response | Absorb with inert material and place in a suitable container for disposal. | [4][5] |
Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.
-
Segregate this waste from other waste streams to avoid incompatible chemical reactions.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for the waste. The container should be in good condition and have a secure lid.
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents of the waste mixture, if applicable.
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste composition and quantity.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
